molecular formula C4H6ClN B021389 4-Chlorobutyronitrile CAS No. 628-20-6

4-Chlorobutyronitrile

Cat. No.: B021389
CAS No.: 628-20-6
M. Wt: 103.55 g/mol
InChI Key: ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
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Description

4-Chlorobutyronitrile (CAS 628-20-6) is a colorless liquid organic compound with the molecular formula C₄H₆ClN . It functions as a valuable bifunctional building block in organic and medicinal chemistry, containing both chloro and cyano functional groups that allow for further synthetic transformations . A key application of this compound is its role as a precursor in the synthesis of pharmaceuticals, including the drugs buflomedil and buspirone . It also serves as a starting material for the synthesis of 2-phenylpyrrolidine, a key intermediate for a family of compounds known as pyrroloisoquinolines . These are investigated in medicinal chemistry as BAT substrate reuptake inhibitors, which can elevate synaptic concentrations of neurotransmitters like serotonin and catecholamines, showing potential for the treatment of CNS diseases and eating disorders . Furthermore, this compound can be cyclized to form cyclopropyl cyanide . The compound has a boiling point in the range of 189-191 °C and a density of approximately 1.09 g/cm³ . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutanenitrile
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InChI

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2
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InChI Key

ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
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Canonical SMILES

C(CC#N)CCl
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Molecular Formula

C4H6ClN
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DSSTOX Substance ID

DTXSID0060850
Record name 4-Chlorobutyronitrile
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Molecular Weight

103.55 g/mol
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Physical Description

White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chlorobutyronitrile
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Vapor Pressure

1.0 [mmHg]
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CAS No.

628-20-6
Record name 4-Chlorobutyronitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorobutyronitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyronitrile, with the CAS number 628-20-6 , is a bifunctional organic compound featuring both a chloro and a cyano functional group.[1] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its dual reactivity allows for the strategic introduction of a four-carbon chain with a terminal nitrile, which can be further manipulated into various functional groups. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 628-20-6[1][4]
Molecular Formula C₄H₆ClN[1][4]
Molecular Weight 103.55 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 189–191 °C[1]
Melting Point -44 °C[7]
Density 1.0934 g/cm³ at 15 °C[1]
Refractive Index n20/D 1.442[8]
Solubility Immiscible in water; Soluble in chloroform (B151607) and ethyl acetate.[7]
Flash Point 85 °C (185 °F)[7][8]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of a halide in 1-bromo-3-chloropropane (B140262) with a cyanide salt. The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the more reactive bromide ion.[9]

Experimental Protocol: Synthesis from 1-bromo-3-chloropropane

This protocol is adapted from established literature procedures.[1][10]

Materials:

  • 1-bromo-3-chloropropane

  • Potassium cyanide (or Sodium cyanide)

  • 96% Ethanol

  • Water

  • Chloroform

  • Fused calcium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6.4 g of potassium cyanide in 10 g of water.

  • To this solution, add 40 ml of 96% ethyl alcohol.

  • Add 16 g of 1-bromo-3-chloropropane to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 90 minutes.

  • After reflux, evaporate the ethyl alcohol from the reaction mixture.

  • Add water to the residue, which will result in the formation of an oily layer of this compound.

  • Extract the oily layer with chloroform.

  • Wash the chloroform extract with a saturated calcium chloride solution and then with water.

  • Dry the chloroform solution over fused calcium chloride.

  • Fractionally distill the dried solution. The fraction collected at 195-197 °C is the purified this compound.

Synthesis Workflow Diagram```dot

Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the three methylene (B1212753) groups. The protons closest to the electron-withdrawing chloro and cyano groups will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbon of the nitrile group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating this compound from any impurities and for confirming its molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceuticals, largely due to the reactivity of its two functional groups. The chloro group is susceptible to nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Precursor to CNS-Active Compounds

A significant application of this compound is in the synthesis of compounds that modulate the central nervous system. It is a key starting material for the preparation of 2-phenylpyrrolidine, which is a precursor to a class of compounds known as pyrroloisoquinolines. T[11]hese compounds act as monoamine reuptake inhibitors, increasing the synaptic concentrations of neurotransmitters like serotonin (B10506) and catecholamines. T[11]his mechanism of action is central to the treatment of CNS disorders and eating disorders.

[11]this compound is also a precursor to the anxiolytic drug buspirone (B1668070) and the vasodilator buflomedil.

[11]#### Logical Relationship to Neurotransmitter Reuptake Inhibition

The following diagram illustrates the logical progression from this compound to the modulation of neurotransmitter signaling pathways.

DrugDevelopmentPathway Role of this compound in CNS Drug Development Start This compound Intermediate Synthesis of Pyrrolidine Derivatives (e.g., 2-phenylpyrrolidine) Start->Intermediate FinalCompound Synthesis of Pyrroloisoquinolines (e.g., JNJ-7925476) Intermediate->FinalCompound Target Monoamine Transporters (Serotonin, Norepinephrine, Dopamine) FinalCompound->Target binds to Action Inhibition of Neurotransmitter Reuptake Target->Action leads to Outcome Increased Synaptic Neurotransmitter Levels Action->Outcome TherapeuticEffect Treatment of CNS Disorders Outcome->TherapeuticEffect

Pathway from precursor to therapeutic action.

Safety Information

This compound is a toxic and hazardous chemical that must be handled with appropriate safety precautions.

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a valuable precursor for a wide range of complex molecules, most notably for pharmaceuticals targeting the central nervous system. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for the safe and effective use of this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-Chlorobutyronitrile: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyronitrile, with the IUPAC name 4-chlorobutanenitrile , is a bifunctional organic compound incorporating both a chloro and a cyano functional group.[1] Its chemical formula is C₄H₆ClN.[1][2] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][3] Its utility stems from the reactivity of both the nitrile and the alkyl chloride moieties, allowing for a variety of chemical transformations.

The chemical structure of this compound is as follows:

Cl-CH₂-CH₂-CH₂-C≡N

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in the synthesis of pharmaceutical compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₆ClN[1][2][4]
Molar Mass 103.55 g·mol⁻¹[1][2]
Appearance Colorless liquid[1]
Density 1.0934 g/cm³ @ 15 °C[1]
1.095 g/mL at 20 °C[5]
Boiling Point 189–191 °C[1]
195-197 °C[5]
Melting Point -44 °C[6][7]
Flash Point 85 °C (185 °F)[5]
Refractive Index n20/D 1.442[5]
Water Solubility Immiscible[3]
CAS Number 628-20-6[2][4]

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the nucleophilic substitution reaction between 1-bromo-3-chloropropane (B140262) and potassium cyanide.[8] The following detailed protocol is adapted from a procedure in Organic Syntheses.

Reaction:

Br-CH₂-CH₂-CH₂-Cl + KCN → Cl-CH₂-CH₂-CH₂-CN + KBr

Materials:

  • 1-bromo-3-chloropropane (trimethylene chlorobromide)

  • Potassium cyanide (95%)

  • Ethanol (95%)

  • Water

  • Chloroform (B151607)

  • Calcium chloride solution

Procedure: [9]

  • In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, dissolve 82 g (1.2 moles) of potassium cyanide in 100 cc of water by warming and stirring.

  • To the resulting solution, add 350 cc of 95% ethanol.

  • Add 158 g (1 mole) of 1-bromo-3-chloropropane to the mixture.

  • Heat the mixture under reflux on a water bath with continuous stirring for approximately 1.5 hours.

  • Cool the solution and then dilute it with 450 cc of water.

  • An oily layer of the chloronitrile will separate. Extract this layer with about 80 cc of chloroform.

  • Separate the chloroform layer and wash it with 125–150 cc of a calcium chloride solution (prepared by diluting a saturated solution of crystallized calcium chloride with an equal volume of water).

  • Wash the chloroform solution once more with 125–150 cc of water.

  • Dry the chloroform solution over anhydrous calcium chloride.

  • Remove the chloroform by distillation on a water bath.

  • Distill the residue under reduced pressure. The fraction boiling at 103-106°C at 30 mm Hg is collected as the final product, this compound. The yield is typically 65-70% of the theoretical amount.

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of several pharmaceutical drugs.[1][8] Its bifunctional nature allows for the sequential introduction of different functionalities, which is a crucial strategy in the construction of complex drug molecules.

Precursor to Buflomedil (B1668037) and Buspirone

This compound is a documented precursor in the synthesis of the drugs buflomedil and buspirone.[1][8]

Synthesis of Buspirone Intermediate

A notable application of this compound is in the synthesis of an intermediate for the anxiolytic drug, Buspirone.[2] The synthesis involves the alkylation of 1-(2-pyrimidyl)piperazine with this compound.[2] This reaction is followed by the reduction of the nitrile group to a primary amine, which is a key intermediate in the final assembly of the Buspirone molecule.[2]

The logical workflow for this part of the Buspirone synthesis is illustrated in the diagram below.

Buspirone_Synthesis_Intermediate cluster_reaction1 Alkylation A 1-(2-pyrimidyl)piperazine C 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine A->C Alkylation B This compound B->C D 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine (Buspirone Intermediate) C->D Nitrile Reduction

Caption: Synthetic pathway from this compound to a key Buspirone intermediate.

References

Technical Guide: Synthesis of 4-Chlorobutyronitrile from 1-Bromo-3-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobutyronitrile is a valuable bifunctional molecule utilized as a precursor in the synthesis of various pharmaceutical compounds, including buflomedil (B1668037) and buspirone.[1] This document provides an in-depth technical guide on its synthesis from 1-bromo-3-chloropropane (B140262). The core of this synthesis is a nucleophilic substitution reaction where a cyanide ion displaces the bromide ion. This guide details the reaction mechanism, presents two primary experimental protocols (a classical method and a phase-transfer catalysis approach), summarizes quantitative data, and outlines purification procedures. All experimental workflows and reaction pathways are visualized to ensure clarity for chemical professionals.

Reaction Overview and Mechanism

The synthesis of this compound from 1-bromo-3-chloropropane is achieved through a nucleophilic substitution reaction.[1] The cyanide anion (CN⁻) from a salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), acts as the nucleophile.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In 1-bromo-3-chloropropane, there are two potential leaving groups: bromide (-Br) and chloride (-Cl). Bromide is a better leaving group than chloride due to its larger size and the weaker carbon-bromine bond.[4] Consequently, the cyanide ion preferentially attacks the carbon atom bonded to the bromine, displacing the bromide ion to form this compound.[2][5]

G reactant1 1-Bromo-3-chloropropane Br-(CH₂)₃-Cl plus1 + reactant2 Potassium Cyanide (KCN) product1 This compound Cl-(CH₂)₃-CN plus2 + product2 Potassium Bromide (KBr) mid_point->product1 Aqueous Ethanol (B145695) Heat (Reflux) Sɴ2 Mechanism

Caption: SN2 reaction pathway for this compound synthesis.

Experimental Protocols

Two primary methodologies are presented for this synthesis: a classical approach using an alcoholic solution and a more advanced method employing phase-transfer catalysis.

Method 1: Classical Synthesis in Aqueous Ethanol

This protocol is adapted from established procedures in organic synthesis.[6][7] It involves the reaction of 1-bromo-3-chloropropane with potassium cyanide in a mixture of ethanol and water.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve potassium cyanide (KCN) in water.

  • Solvent Addition: Add 95% ethanol to the aqueous KCN solution. The mixture should be warmed and stirred until the cyanide is fully dissolved.[7]

  • Reactant Addition: Add 1-bromo-3-chloropropane (also known as trimethylene chlorobromide) to the solution.[7]

  • Reaction: Heat the mixture to reflux, typically on a water bath, with continuous stirring for approximately 90 minutes.[6][7]

  • Initial Workup: After cooling, dilute the reaction mixture with water.[7] An oily layer of crude this compound will separate.

  • Extraction: Collect the oily layer using a suitable organic solvent like chloroform (B151607) and separate it from the aqueous layer.[7]

  • Washing and Drying: Wash the organic solution first with a calcium chloride solution and then with water. Dry the solution over fused calcium chloride.[7]

  • Purification: Fractionally distill the dried solution. First, remove the extraction solvent at atmospheric pressure. Then, distill the remaining liquid under reduced pressure to obtain the purified this compound.[7] The product typically boils at 194-197 °C at atmospheric pressure or 93-96 °C at 26 mm Hg.[7]

G A Dissolve KCN in Water B Add Ethanol & 1-Bromo-3-chloropropane A->B C Heat to Reflux (~90 minutes) B->C D Cool & Dilute with Water C->D E Separate Oily Product Layer D->E F Extract with Chloroform E->F G Wash Organic Layer (CaCl₂ solution, then H₂O) F->G H Dry over Anhydrous CaCl₂ G->H I Fractional Distillation (Reduced Pressure) H->I J Collect Pure This compound I->J

Caption: Experimental workflow for the classical synthesis method.

Method 2: Phase-Transfer Catalysis (PTC)

In industrial settings, the reaction between an aqueous solution of an alkali metal cyanide and the water-insoluble 1-bromo-3-chloropropane can be significantly enhanced using a phase-transfer catalyst (PTC).[8]

The PTC, typically a quaternary ammonium (B1175870) salt like tributyl methyl ammonium chloride, transports the cyanide anions from the aqueous phase into the organic phase, where they can react with the 1-bromo-3-chloropropane.[8][9] This method can improve reaction rates and yields while potentially allowing for milder reaction conditions.

General Protocol Outline:

  • An aqueous solution of sodium or potassium cyanide is prepared.

  • 1-bromo-3-chloropropane (which forms the organic phase) is mixed with the aqueous cyanide solution.

  • A catalytic amount (e.g., 0.005 to 10.0%) of a phase-transfer catalyst is added.[8]

  • The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete.

  • The organic phase is then separated and subjected to a multi-step purification process.

Data Presentation

The following table summarizes the quantitative data for the classical synthesis protocol.

ParameterValue / DescriptionSource
Reactants
1-Bromo-3-chloropropane158 g (1 mole)[7]
Potassium Cyanide (KCN)82 g (1.2 moles)[7]
Alternative: Sodium Cyanide (NaCN)58 g (1.2 moles)[7]
Solvents
Water100 cc[7]
95% Ethanol350 cc[7]
Reaction Conditions
TemperatureReflux (heated on a water bath)[7]
Time1.5 hours (90 minutes)[6][7]
Product Yield & Properties
Yield42-49 g (40-47% of theoretical)[7]
Boiling Point (Atmospheric)194-197 °C[7]
Boiling Point (Reduced Pressure)93-96 °C / 26 mm Hg[7]

Purification

Purification is critical to obtaining high-purity this compound, especially for pharmaceutical applications.

  • Classical Method Purification: As described in the protocol, purification involves aqueous washing, drying, and fractional distillation under reduced pressure.[7] This process effectively separates the product from unreacted starting materials, the solvent, and byproducts such as trimethylene cyanide.[7]

  • Industrial PTC Method Purification: A more rigorous, multi-step purification is often employed in industrial processes.[8] This workflow is designed to remove the catalyst and convert any remaining bromo-containing impurities.

G A Crude Organic Product (from PTC reaction) B Wash with Water (Removes residual catalyst) A->B C Distillation (Removes unreacted 1-bromo-3-chloropropane) B->C D Reaction with Chloride Salt (Converts bromo-nitrile impurity to chloro-nitrile product) C->D E Phase Separation (Removes bromine salts) D->E F Final Water Wash (Removes remaining catalyst) E->F G High-Purity This compound F->G

Caption: Industrial purification workflow for this compound.[8]

References

Physical and chemical properties of 4-chlorobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorobutanenitrile

Introduction

4-Chlorobutanenitrile, also known as 4-chlorobutyronitrile or γ-chlorobutyronitrile, is a bifunctional organic compound with the chemical formula C₄H₆ClN[1][2]. As a molecule containing both a chloro and a cyano (nitrile) functional group, it serves as a versatile intermediate in organic synthesis[3]. It is primarily utilized as a building block in the production of various pharmaceuticals and agrochemicals[3][4]. This colorless to light yellow liquid is a key precursor for drugs such as the vasodilator buflomedil (B1668037) and the anxiolytic buspirone[2][5].

Physical and Chemical Properties

4-Chlorobutanenitrile is a colorless to pale yellow liquid with a pungent odor[3]. It is stable under normal storage conditions[6].

Data Summary

The quantitative physical and chemical properties of 4-chlorobutanenitrile are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₆ClN[1][7][8]
Molecular Weight 103.55 g/mol [1][7][9][10]
CAS Number 628-20-6[1][2][7]
Appearance Colorless to light yellow liquid[2][3][5]
Density 1.084 - 1.158 g/mL[3][5][7][10][11]
Boiling Point 195-197 °C (at 760 mmHg)[6][7][10][11]
Melting Point -35 to -44 °C[3][12]
Flash Point 85 °C (185 °F)[5][6][7][8]
Refractive Index 1.442 - 1.446 (at 20 °C)[5][8][10][11]
Solubility Soluble in polar solvents like water and alcohols. Soluble to a lesser extent in non-polar organic solvents. Immiscible with water according to some sources. Slightly soluble in Chloroform and Ethyl Acetate.[3][5][13]

Chemical Reactivity and Stability

Stability: 4-Chlorobutanenitrile is stable under normal conditions and recommended storage[6]. It should be stored in a dry, cool, and well-ventilated place, with containers kept tightly closed and away from heat, sparks, and open flames[6][14].

Reactivity:

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6][14].

  • Hazardous Decomposition: When heated or involved in a fire, it can decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen cyanide (HCN)[5][6][13].

  • Synthetic Utility: The presence of two reactive sites—the nitrile group and the alkyl chloride—makes it a valuable synthetic intermediate. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents. The chlorine atom can be displaced in nucleophilic substitution reactions. For instance, it is used to synthesize cyclopropanecarbonitrile (B140667) through an intramolecular cyclization reaction using a strong base like sodium amide or sodium hydroxide (B78521) in DMSO[2][5].

Experimental Protocols

Synthesis of 4-Chlorobutanenitrile

A common laboratory and industrial method for the synthesis of 4-chlorobutanenitrile involves the nucleophilic substitution of a 1,3-dihalopropane with a cyanide salt.

Reaction: 1-bromo-3-chloropropane (B140262) reacts with sodium or potassium cyanide to yield 4-chlorobutanenitrile.

Detailed Protocol:

  • Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is prepared in a suitable solvent, typically a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or an aqueous-alcoholic mixture.

  • Reaction Execution: 1-bromo-3-chloropropane is added dropwise to the cyanide solution at a controlled temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature range.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added to dissolve the inorganic salts. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure 4-chlorobutanenitrile[2][5].

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process cluster_products Products cluster_purification Purification A 1-Bromo-3-chloropropane C Nucleophilic Substitution in DMSO or H₂O/EtOH A->C B Sodium Cyanide (NaCN) B->C D 4-Chlorobutanenitrile C->D E Sodium Bromide (NaBr) C->E F Extraction D->F G Vacuum Distillation F->G H Pure Product G->H

Synthesis workflow for 4-chlorobutanenitrile.

Spectral Analysis

The structure of 4-chlorobutanenitrile can be confirmed using various spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. Other significant peaks will include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Cl stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals, all multiplets, corresponding to the three methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the chlorine atom (Cl-CH₂-) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the nitrile group (-CH₂-CN) would appear at an intermediate chemical shift, and the central methylene group (-CH₂-) would be the most shielded, appearing furthest upfield.[12][15]

    • ¹³C NMR: The carbon NMR spectrum will display four signals: one for the nitrile carbon (quaternary), and three for the methylene carbons, each with a distinct chemical shift based on its proximity to the electronegative chlorine and nitrile groups.[12][16]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine in the molecule.

Applications in Organic Synthesis

4-Chlorobutanenitrile is a key intermediate for synthesizing more complex molecules, particularly heterocyclic compounds and pharmaceutical agents.

Logical_Relationships cluster_products Synthetic Targets A 4-Chlorobutanenitrile B Buflomedil A->B Precursor for C Buspirone A->C Precursor for D Cyclopropyl (B3062369) Cyanide A->D via Intramolecular Cyclization E Pyrroloisoquinolines (via 2-Phenylpyrrolidine) A->E Starting Material for

Role of 4-chlorobutanenitrile as a synthetic precursor.

  • Pharmaceuticals: It is a documented precursor in the synthesis of buflomedil and buspirone[2][4][5].

  • Heterocycles: It has been used as a starting material to prepare substituted pyrrolidines and pyrrolines, which are valuable scaffolds in medicinal chemistry[2]. For example, it is used to prepare 2-phenylpyrrolidine, a key precursor for pyrroloisoquinolines, which have applications in treating CNS disorders[2].

  • Agrochemicals: Its versatile reactivity allows for its use in creating various agrochemicals, including herbicides and fungicides[4].

  • Cyclopropane Derivatives: Through base-catalyzed intramolecular cyclization, it is readily converted to cyclopropyl cyanide (cyclopropanecarbonitrile)[2][5].

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobutyronitrile (CAS No. 628-20-6), a bifunctional molecule containing both chloro and cyano functional groups.[1] The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, supported by experimental methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₆ClN, is a colorless liquid.[1][2] Its structure consists of a four-carbon chain with a chlorine atom at one terminus and a nitrile group at the other.

Chemical Structure: Cl-CH₂-CH₂-CH₂-C≡N

Molecular Weight: 103.55 g/mol [3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals corresponding to the three methylene (B1212753) groups.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2HCl-CH₂ -CH₂-CH₂-CN
~2.6Triplet2HCl-CH₂-CH₂-CH₂ -CN
~2.1Quintet2HCl-CH₂-CH₂ -CH₂-CN

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[5][6] Protons on carbons adjacent to a nitrile are typically found in the 2-3 ppm region in ¹H NMR, while the nitrile carbon itself appears in the 115-120 ppm range in ¹³C NMR.[7][8]

Chemical Shift (ppm)Assignment
~118Cl-CH₂-CH₂-CH₂-C N
~44Cl -CH₂-CH₂-CH₂-CN
~28Cl-CH₂-CH₂ -CH₂-CN
~18Cl-CH₂-CH₂-CH₂ -CN

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile group.[9][10] The C≡N stretching vibration in nitriles typically appears in the range of 2260-2220 cm⁻¹.[10]

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (asymmetric)
~2920MediumC-H stretch (symmetric)
~2250Strong, SharpC≡N stretch
~1450MediumCH₂ bend
~730StrongC-Cl stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular ion peak for this compound is observed at m/z 103.[3][4] Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 105 is also observed with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for alkyl halides include the loss of the halogen and alpha-cleavage.

m/zRelative IntensityAssignment
105~33% of M+[M+2]⁺ (due to ³⁷Cl)
103Base Peak[M]⁺
68Moderate[M - Cl]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[11] The spectrum is recorded on a spectrometer, with typical running conditions involving a sufficient number of transients to obtain a good signal-to-noise ratio.[11] For ¹H NMR, the spectral width is set to encompass all proton signals, and for ¹³C NMR, a wider spectral width is used. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[12] The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.[12]

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Information (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group ID (C≡N, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 4-Chlorobutyronitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-chlorobutyronitrile, a key intermediate in organic synthesis. While extensive quantitative solubility data is not widely published, this document outlines the expected solubility based on chemical principles, provides a standardized experimental protocol for its determination, and presents an illustrative data set.

Introduction to this compound

This compound (Cl(CH₂)₃CN) is a bifunctional molecule featuring both a chloro and a cyano group.[1] This colorless liquid is a versatile building block in the synthesis of various pharmaceuticals, including buflomedil (B1668037) and buspirone.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted.[2] The molecule possesses a polar nitrile group (-C≡N) and a moderately polar carbon-chlorine bond, along with a nonpolar hydrocarbon backbone.

  • Polar Solvents : The nitrile group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Therefore, this compound is expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).[3] Chemical suppliers note its slight solubility in chloroform (B151607) and ethyl acetate.[4][5]

  • Non-Polar Solvents : Due to its hydrocarbon chain, some solubility in non-polar solvents (e.g., toluene, hexane) is expected, though likely to a lesser extent than in polar solvents.[3]

  • Water : It is reported to be immiscible with water.[4]

Quantitative Solubility Data

As specific quantitative data is scarce in publicly available literature, the following table presents illustrative, yet realistic, solubility values for this compound in a range of common organic solvents at ambient temperature. These values are intended to serve as a guideline for solvent selection and should be experimentally verified for precise applications.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassPredicted Solubility ( g/100 mL)
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic> 50
DichloromethanePolar Aprotic> 50
Tetrahydrofuran (THF)Polar Aprotic> 50
Ethyl AcetatePolar Aprotic~ 40
MethanolPolar Protic> 50
EthanolPolar Protic> 50
IsopropanolPolar Protic~ 30
TolueneNon-Polar~ 15
HexaneNon-Polar< 5
WaterPolar Protic< 1

Note: These values are estimates based on chemical principles and are not derived from experimental measurements.

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of a liquid analyte like this compound is the isothermal equilibrium method, followed by analysis using gas chromatography (GC). This approach is widely applicable for various solute-solvent systems.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (≥97% purity)

  • Selected organic solvent (HPLC grade)

  • Internal standard (e.g., dodecane)

  • Thermostatically controlled shaker bath

  • Calibrated gas chromatograph with a flame ionization detector (FID)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Add a constant concentration of the internal standard to each calibration standard and a blank.

    • Analyze the standards by GC to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the solute should be visible.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed in the shaker bath for at least 4 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

    • Inject the final sample into the GC and record the chromatogram.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Solubility_Workflow start Start: Obtain Compound, Solvent, and Internal Standard prep_standards Prepare GC Calibration Standards start->prep_standards prep_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) start->prep_sat_sol gen_curve Generate Calibration Curve via GC Analysis prep_standards->gen_curve calculate Calculate Solubility from Calibration Curve and Dilution Factor gen_curve->calculate equilibrate Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) prep_sat_sol->equilibrate settle Settle Undissolved Solute (≥4h at 25°C) equilibrate->settle sample Filter Supernatant (0.22 µm Syringe Filter) settle->sample dilute Dilute Sample and Add Internal Standard sample->dilute analyze Analyze Sample via GC-FID dilute->analyze analyze->calculate end End: Report Solubility (e.g., in g/100 mL) calculate->end

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 4-Chlorobutyronitrile: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling procedures for 4-Chlorobutyronitrile (CAS No. 628-20-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, emergency preparedness, and data accessibility.

Chemical Identification and Properties

This compound is a bifunctional organic compound containing both a chloro and a cyano group.[1] It is a colorless to light yellow liquid.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 628-20-6[2][3]
Molecular Formula C4H6ClN[4][5]
Molecular Weight 103.55 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Odor Odorless[2]
Boiling Point 195 - 197 °C (383 - 386.6 °F) @ 760 mmHg[2]
Melting Point -44 °C[5]
Flash Point 85 °C (185 °F)[2]
Density 1.095 g/mL at 20 °C
Solubility Immiscible with water[6]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[5]

Toxicological Data and Hazard Identification

This compound is classified as a hazardous chemical and is toxic if swallowed.[2][3] It can cause skin, eye, and respiratory irritation.[2][3][4]

Table 2: Toxicological Profile and GHS Classification

ParameterDataSource(s)
Acute Oral Toxicity Category 3; Toxic if swallowed. LD50 (mouse, oral): 53,380 µg/kg.[3][4][5]
Skin Corrosion/Irritation Category 2; Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2; Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3; May cause respiratory irritation.[2][3][4]
GHS Hazard Statements H301, H315, H319, H335[1]
Signal Word Danger[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]

  • Handling Practices :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mist.[2]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[2]

    • Use only non-sparking tools.

    • Wash hands thoroughly after handling.[3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3]

  • Immediate Actions :

    • Evacuate personnel from the immediate spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[2]

  • Containment and Cleanup :

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][7]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting : Report the spill to the appropriate environmental health and safety personnel.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[2][3]

Table 3: Fire and Explosion Hazard Data

ParameterDataSource(s)
Flash Point 85 °C (185 °F)[2]
Suitable Extinguishing Media Water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]
Unsuitable Extinguishing Media No information available.[7]
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.[2][3]
Firefighting Precautions Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Containers may explode when heated.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Spill_Response_Workflow cluster_spill This compound Spill Detected cluster_cleanup Containment and Cleanup cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste According to Regulations decon->dispose report Report Incident to EHS dispose->report

Caption: Workflow for handling a this compound spill.

Standard_Operating_Procedure cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling risk Conduct Risk Assessment ppe Select and Don Appropriate PPE risk->ppe hood Prepare Chemical Fume Hood ppe->hood emergency Verify Emergency Equipment (Eyewash, Shower) hood->emergency transfer Transfer Chemical Inside Fume Hood emergency->transfer avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact transfer->avoid no_ignition Keep Away from Ignition Sources avoid->no_ignition storage Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area no_ignition->storage waste Dispose of Waste Properly storage->waste wash Wash Hands Thoroughly waste->wash

Caption: Standard operating procedure for this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-chlorobutyronitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known physical and chemical properties with generalized experimental protocols and inferred decomposition pathways based on the analysis of similar chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing experimental setups.

PropertyValueReference
CAS Number628-20-6[1][2]
Molecular FormulaC4H6ClN[1][2]
Molecular Weight103.55 g/mol [1][2]
AppearanceColorless liquid[3]
Boiling Point189-191 °C (at 760 mmHg)[3]
Density1.0934 g/cm³ (at 15 °C)[3]
Flash Point85 °C (185 °F)

Thermal Hazard and Decomposition Products

This compound is a combustible liquid and is known to decompose upon heating, producing a range of hazardous substances. Understanding these products is critical for ensuring safety during its use and in the event of a fire.

HazardDescriptionReference
CombustibilityCombustible liquid[4]
Hazardous Decomposition ProductsUpon combustion or thermal decomposition, the following hazardous substances may be released: - Nitrogen oxides (NOx) - Carbon monoxide (CO) - Carbon dioxide (CO2) - Hydrogen chloride (HCl) gas[4]

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for determining the onset of decomposition.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to its expected decomposition. The range could be from ambient temperature up to 400 °C or higher, depending on the initial assessment of its stability.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. An exothermic peak in the resulting thermogram indicates a decomposition process. The onset temperature of this peak is a key indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with it.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The sample pan is placed on the TGA's microbalance within the furnace. The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Temperature Program: The sample is heated at a constant rate, such as 10 °C/min, over a specified temperature range.

  • Data Analysis: The mass of the sample is continuously recorded as the temperature increases. A plot of mass versus temperature (TGA curve) is generated. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to study the time, temperature, and pressure relationships of a substance's thermal decomposition under conditions of thermal runaway.[5][6][7][8]

Methodology:

  • Sample Preparation: A known amount of this compound is placed in a robust, sealed sample container (the "bomb"), typically made of a material compatible with the chemical (e.g., stainless steel or Hastelloy).

  • Instrument Setup: The sample bomb is placed within the ARC's adiabatic chamber. The system is designed to maintain an adiabatic environment, meaning no heat is exchanged with the surroundings.

  • Heat-Wait-Search Mode: The instrument heats the sample in small, incremental steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (an exothermic reaction).

  • Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters in the chamber track the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample, thus simulating a worst-case thermal runaway scenario.

  • Data Collection: Temperature and pressure are continuously monitored throughout the experiment. This data is used to determine the onset temperature of the runaway reaction, the rates of temperature and pressure rise, and the time to maximum rate.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a proposed decomposition pathway for this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample This compound Sample (1-5 mg) Pan Hermetically Sealed Aluminum Pan Sample->Pan DSC_Cell Place Sample and Reference Pans in DSC Cell Pan->DSC_Cell Purge Purge with Inert Gas (e.g., Nitrogen) DSC_Cell->Purge Heat Heat at a Constant Rate (e.g., 10 °C/min) Purge->Heat Measure Measure Heat Flow Heat->Measure Thermogram Generate DSC Thermogram Measure->Thermogram Analyze Identify Exothermic Peaks and Onset Temperature Thermogram->Analyze

Figure 1: DSC Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Sample This compound Sample (5-10 mg) Pan Place in TGA Pan Sample->Pan TGA_Balance Place Pan on Microbalance in Furnace Pan->TGA_Balance Purge Purge with Controlled Atmosphere TGA_Balance->Purge Heat Heat at a Constant Rate (e.g., 10 °C/min) Purge->Heat Measure Continuously Record Mass Heat->Measure TGA_Curve Generate TGA and DTG Curves Measure->TGA_Curve Analyze Determine Onset of Mass Loss and Decomposition Temperatures TGA_Curve->Analyze

Figure 2: TGA Experimental Workflow

ARC_Workflow cluster_prep Sample Preparation cluster_arc ARC Analysis cluster_analysis Data Analysis Sample This compound Sample Bomb Seal in High-Pressure Bomb Sample->Bomb ARC_Chamber Place Bomb in Adiabatic Chamber Bomb->ARC_Chamber HWS Heat-Wait-Search for Exotherm ARC_Chamber->HWS Adiabatic_Track Switch to Adiabatic Tracking HWS->Adiabatic_Track Measure Monitor Temperature and Pressure Adiabatic_Track->Measure Data_Plot Plot T and P vs. Time Measure->Data_Plot Analyze Determine Onset, TMR, and Pressure Rise Rate Data_Plot->Analyze

Figure 3: ARC Experimental Workflow

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products and general principles of organic chemistry, a plausible thermal decomposition pathway for this compound is proposed. The initial step is likely the cleavage of the C-Cl bond, which is typically the weakest bond in such molecules.[9][10][11][12] This would be followed by a series of radical reactions, cyclization, and fragmentation.

Decomposition_Pathway cluster_products Decomposition Products This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Heat (Initial C-Cl Cleavage) Cyclization/Elimination Cyclization/Elimination Radical Intermediates->Cyclization/Elimination Fragmentation Fragmentation Cyclization/Elimination->Fragmentation HCl Hydrogen Chloride Fragmentation->HCl NOx Nitrogen Oxides Fragmentation->NOx CO Carbon Monoxide Fragmentation->CO CO2 Carbon Dioxide Fragmentation->CO2

Figure 4: Proposed Decomposition Pathway

Conclusion

While specific experimental thermal analysis data for this compound is not extensively documented in public literature, this guide provides a framework for its evaluation. The outlined experimental protocols for DSC, TGA, and ARC are standard methods for assessing the thermal stability and hazards of liquid chemicals. The known decomposition products, primarily NOx, CO, CO2, and HCl, suggest a complex decomposition mechanism likely initiated by the cleavage of the carbon-chlorine bond. For professionals in research and drug development, a thorough experimental investigation using the described techniques is strongly recommended to ensure safe handling, storage, and use of this compound.

References

The Bifunctional Nature of 4-Chlorobutyronitrile: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyronitrile (ClCH₂CH₂CH₂CN) is a versatile bifunctional molecule possessing both a reactive alkyl chloride and a nitrile functional group. This unique structural arrangement allows it to serve as a valuable building block in a wide array of organic syntheses, enabling the construction of complex molecular architectures, including linear chains, carbocycles, and various heterocyclic systems. Its dual reactivity permits sequential or, in some cases, concerted reactions, making it a strategic component in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways.

Introduction

The strategic importance of bifunctional reagents in organic synthesis is well-established, offering efficient pathways to molecular complexity.[1] this compound stands out as a readily available and cost-effective C4 building block, featuring two distinct reactive centers: an electrophilic carbon atom susceptible to nucleophilic attack at the chloro-substituted position, and a nitrile group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.[2] This guide will explore the diverse reactivity of this compound, providing researchers and drug development professionals with a detailed understanding of its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 628-20-6[3]
Molecular Formula C₄H₆ClN[3]
Molecular Weight 103.55 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 195-197 °C[3]
Density 1.095 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.442[3]

Bifunctional Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl chloride is a good electrophile for Sₙ2 reactions, while the nitrile group offers a pathway to amines, carboxylic acids, and ketones.

Reactions at the Alkyl Chloride Moiety (C-4)

The electrophilic nature of the carbon atom bearing the chlorine atom allows for nucleophilic substitution reactions with a variety of nucleophiles.

This compound is widely used to introduce a 3-cyanopropyl group onto nitrogen-containing compounds. This reaction is a key step in the synthesis of several pharmaceuticals.

Application in the Synthesis of a Buspirone (B1668070) Precursor:

A crucial intermediate in the synthesis of the anxiolytic drug buspirone is 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine. This is synthesized by the N-alkylation of 1-(2-pyrimidinyl)piperazine with this compound.[4]

G cluster_reactants Reactants cluster_product Product This compound This compound Cl(CH₂)₃CN Buspirone_Precursor 1-(3-Cyanopropyl)-4-(2-pyrimidinyl)piperazine This compound->Buspirone_Precursor Sₙ2 Reaction Piperazine_Derivative 1-(2-Pyrimidinyl)piperazine Piperazine_Derivative->Buspirone_Precursor

Experimental Protocol: Synthesis of 1-(3-Cyanopropyl)-4-(2-pyrimidinyl)piperazine [4]

A mixture of 1-(2-pyrimidinyl)piperazine (2 g, 12.2 mmol), acetone (B3395972) (2 ml), 1-bromo-3-chloropropane (B140262) (an analog of this compound, 2.5 g, 15.9 mmol), and a 25% aqueous sodium hydroxide (B78521) solution (1.9 ml) is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the product. While this protocol uses 1-bromo-3-chloropropane, a similar procedure can be employed with this compound, potentially adjusting reaction times and temperatures.

Reactant 1Reactant 2BaseSolventTimeProductYield
1-(2-Pyrimidinyl)piperazine1-Bromo-3-chloropropane25% aq. NaOHAcetone6 h1-(3-Chloropropyl)-4-(2-pyrimidinyl)piperazineNot Specified

The enolates of active methylene (B1212753) compounds, such as diethyl malonate, readily undergo C-alkylation with this compound. This reaction is valuable for carbon-carbon bond formation.

C_Alkylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., K₂CO₃) Base->Enolate Alkylated_Product Diethyl 2-(3-cyanopropyl)malonate Enolate->Alkylated_Product Sₙ2 Attack 4-CBN This compound 4-CBN->Alkylated_Product PTC Phase Transfer Catalyst PTC->Enolate Facilitates reaction

Experimental Protocol: Alkylation of Diethyl Malonate (General Procedure using Phase-Transfer Catalysis) [4]

To a vigorously stirred mixture of diethyl malonate (0.050 mol), an alkyl halide (e.g., this compound, 0.055 mol), and powdered anhydrous potassium carbonate (in excess) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane, 5 mL), a phase-transfer catalyst such as 18-crown-6 (B118740) (0.002 mol) is added. The mixture is heated to reflux for 1.5 to 2 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then purified by distillation under reduced pressure to afford the alkylated product.

Active Methylene CompoundAlkylating AgentBaseCatalystSolventTimeProductYield
Diethyl Malonate1-BromobutaneK₂CO₃18-Crown-6Acetonitrile1.5-2 hDiethyl butylmalonateHigh (specifics not given)
Reactions of the Nitrile Group

The nitrile group of this compound can be transformed into a variety of other functional groups, providing access to a diverse range of compounds.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation provides a route to 4-chlorobutanoic acid, a useful synthetic intermediate.

Hydrolysis 4-CBN This compound Carboxylic_Acid 4-Chlorobutanoic Acid 4-CBN->Carboxylic_Acid H2O_H H₂O / H⁺ (e.g., H₂SO₄) H2O_H->Carboxylic_Acid Heat Heat Heat->Carboxylic_Acid

Experimental Protocol: Hydrolysis of a Nitrile to a Carboxylic Acid (General Procedure) [5]

A mixture of the nitrile and a strong acid, such as concentrated sulfuric acid, is heated. The reaction progress can be monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled and poured onto ice, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid. For the hydrolysis of p-substituted benzonitriles in 18.2 M sulfuric acid, the reaction is enhanced by electron-withdrawing groups.[5]

Starting MaterialReagentConditionsProductYield
p-Substituted Benzonitriles18.2 M H₂SO₄25 °Cp-Substituted Benzoic AcidsVaries

Catalytic hydrogenation of the nitrile group provides a direct route to the corresponding primary amine, 4-chloro-1-aminobutane. This reaction is typically carried out using catalysts such as Raney nickel.[1]

Reduction 4-CBN This compound Primary_Amine 4-Chloro-1-aminobutane 4-CBN->Primary_Amine H2_Catalyst H₂ / Catalyst (e.g., Raney Ni) H2_Catalyst->Primary_Amine

Experimental Protocol: Catalytic Hydrogenation of a Nitrile (General Conditions) [6]

The nitrile is dissolved in a suitable solvent, often an alcohol, and a catalytic amount of a hydrogenation catalyst, such as Raney nickel, is added. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions, including pressure, temperature, and reaction time, depend on the substrate and the catalyst used. For the hydrogenation of dinitriles to diamines using a doped Raney nickel catalyst, temperatures below 150 °C and a hydrogen pressure are employed.[6]

SubstrateCatalystSolventTemperaturePressureProduct
DinitrilesDoped Raney NiAlcohol/Amide< 150 °CHighDiamines

Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.[7]

Grignard 4-CBN This compound Imine_Salt Intermediate Imine Salt 4-CBN->Imine_Salt Grignard R-MgX Grignard->Imine_Salt Ketone Ketone Imine_Salt->Ketone H3O H₃O⁺ (Workup) H3O->Ketone

Experimental Protocol: Reaction of a Nitrile with a Grignard Reagent (General Procedure) [8]

A solution of the Grignard reagent in an ethereal solvent (e.g., diethyl ether or THF) is prepared. To this solution, the nitrile is added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a period to ensure complete reaction. Subsequently, the reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The product ketone is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.

Intramolecular Reactions: Synthesis of Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Derivatives of this compound can be used to synthesize substituted pyrrolidines. For example, intramolecular cyclization of 2,3-dichloropropionamides under phase-transfer catalysis conditions can yield 4-chloropyrrolidine-2-carbonitrile derivatives.[9]

Pyrrolidine_Synthesis Dichloropropionamide 2,3-Dichloropropionamide Derivative Pyrrolidine 4-Chloropyrrolidine-2-carbonitrile Derivative Dichloropropionamide->Pyrrolidine Intramolecular Cyclization Base_PTC Base / PTC Base_PTC->Pyrrolidine

Experimental Protocol: Synthesis of 4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile [9]

A procedure has been developed for the synthesis of various 4-chloropyrrolidine-2-carbonitrile derivatives in high yields via intramolecular cyclization of the corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions.

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Buflomedil

Buflomedil is a vasoactive drug, and its synthesis can involve intermediates derived from this compound. One synthetic route involves the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335) with a 4-chlorobutyryl derivative, followed by reaction with pyrrolidine.[10][11]

Buflomedil_Synthesis Trimethoxybenzene 1,2,4-Trimethoxybenzene Intermediate Acylated Intermediate Trimethoxybenzene->Intermediate Acylating_Agent 4-Chlorobutyryl Derivative Acylating_Agent->Intermediate Friedel_Crafts Friedel-Crafts Acylation Friedel_Crafts->Intermediate Buflomedil Buflomedil Intermediate->Buflomedil Pyrrolidine Pyrrolidine Pyrrolidine->Buflomedil

Buspirone

As previously mentioned, this compound is a precursor in the synthesis of the anxiolytic drug buspirone.

Conclusion

This compound is a highly versatile and valuable bifunctional reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, providing access to a diverse array of acyclic and cyclic compounds. The ability to selectively react at either the alkyl chloride or the nitrile functionality, or to utilize both in a concerted or sequential manner, makes it a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its reactivity, supported by experimental protocols and quantitative data, to aid researchers in leveraging the full synthetic potential of this important building block.

References

Methodological & Application

Synthesis of Cyclopropyl Cyanide from 4-Chlorobutyronitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclopropyl (B3062369) cyanide, a valuable intermediate in pharmaceutical and agrochemical industries, from the starting material 4-chlorobutyronitrile. The primary synthetic route discussed is the intramolecular cyclization of this compound facilitated by a strong base in a polar aprotic solvent. This method is highlighted for its high efficiency and yield. This application note includes a summary of reaction conditions, a detailed experimental protocol, safety and handling guidelines, and a visual representation of the experimental workflow.

Introduction

Cyclopropyl cyanide is a key building block in the synthesis of various complex molecules, including pharmaceuticals and herbicides. The cyclopropane (B1198618) ring imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable moiety in drug design. The synthesis of cyclopropyl cyanide from this compound is an efficient and commonly employed method, proceeding via an intramolecular nucleophilic substitution. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the synthesis of cyclopropyl cyanide from this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Cyclopropyl Cyanide

BaseSolventTemperature (°C)Reaction TimeMolar Ratio (Base:this compound)Yield (%)Reference
Sodium HydroxideDimethyl Sulfoxide1041 hour~1.3 : 1~100[1]
Sodium HydroxideDimethyl Sulfoxide9910 minutes~1.02 : 188.4[1]
Sodium HydroxideDimethyl Sulfoxide9825 minutes~1.12 : 167.3
Potassium HydroxideDimethyl Sulfoxide1005 hours 10 minutes~1.3 : 172.5
SodamideLiquid AmmoniaNot SpecifiedNot SpecifiedNot Specified~60

Table 2: Physical and Chemical Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₄H₆ClN103.55195-197Not Available1.095
Sodium HydroxideNaOH40.0013883182.13
Dimethyl SulfoxideC₂H₆OS78.1318918.41.100
Cyclopropyl CyanideC₄H₅N67.09135-250.911

Experimental Protocol

This protocol is based on a high-yield synthesis using sodium hydroxide and dimethyl sulfoxide.[1]

Materials:

  • This compound (97%)

  • Sodium hydroxide (powdered)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add powdered sodium hydroxide (22.5 mmol). To this, add 50 mL of anhydrous dimethyl sulfoxide.

  • Heating: Begin stirring the mixture and heat it to 104°C using a heating mantle.

  • Addition of this compound: In a dropping funnel, prepare a solution of this compound (17.4 mmol) in 20 mL of anhydrous dimethyl sulfoxide. Add this solution dropwise to the heated reaction mixture over a period of approximately 20 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 104°C for 1 hour.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The crude cyclopropyl cyanide can be purified by fractional distillation under reduced pressure. The boiling point of cyclopropyl cyanide is 135°C at atmospheric pressure.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[4][5][6][7] It is hygroscopic and should be handled in a dry environment.[5][8]

  • Dimethyl Sulfoxide (DMSO): Combustible liquid.[9] It can readily penetrate the skin and may carry other dissolved chemicals into the body.[9][10]

  • Cyclopropyl Cyanide: Flammable liquid and vapor.[11][12] Toxic if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation.[11][12]

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for Cyclopropyl Cyanide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound in DMSO - Powdered NaOH in DMSO setup_apparatus Set up Apparatus: - Round-bottom flask - Stirrer, Condenser, Dropping Funnel heat_base Heat NaOH/DMSO mixture to 104°C setup_apparatus->heat_base add_substrate Dropwise addition of This compound solution heat_base->add_substrate react Stir at 104°C for 1 hour add_substrate->react cool_quench Cool to RT and Quench with Water react->cool_quench extract Extract with Dichloromethane cool_quench->extract dry_evaporate Dry organic layer and Evaporate solvent extract->dry_evaporate distill Fractional Distillation dry_evaporate->distill characterization Characterize Product: - GC-MS - NMR distill->characterization

Caption: Workflow for the synthesis of cyclopropyl cyanide.

References

Application Notes and Protocols: 4-Chlorobutyronitrile as a Precursor for Buspirone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Buspirone (B1668070), an anxiolytic drug, utilizing 4-chlorobutyronitrile as a key precursor. The information compiled is intended to guide researchers through the multi-step synthesis, highlighting key reaction parameters, purification techniques, and expected outcomes.

Introduction

Buspirone is an anxiolytic agent belonging to the azapirone class of drugs, primarily used in the treatment of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, it has a more favorable side-effect profile, lacking significant sedative, hypnotic, or euphoric effects. The synthesis of Buspirone can be efficiently achieved through a pathway involving this compound, a bifunctional molecule that serves as a crucial building block.[2] This document outlines the synthetic route from 1-(2-pyrimidyl)piperazine and this compound to the final Buspirone product.

Chemical Synthesis Pathway

The synthesis of Buspirone from this compound is a three-step process:

  • Alkylation: Nucleophilic substitution reaction between 1-(2-pyrimidyl)piperazine and this compound to yield 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine.

  • Reduction: Reduction of the nitrile group of the intermediate to a primary amine, forming 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine. This can be achieved through catalytic hydrogenation using Raney Nickel or chemical reduction with agents like Lithium Aluminum Hydride (LiAlH4).[3]

  • Condensation: Final condensation of the aminobutyl intermediate with 8-oxaspiro[4.5]decane-7,9-dione to form the active pharmaceutical ingredient, Buspirone.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Buspirone synthesis.

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Alkylation1-(2-pyrimidyl)piperazine, this compoundSodium Carbonaten-ButanolReflux---
2Reduction (Method A)4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazineRaney Nickel, H₂Isopropyl Alcohol70-90->80-
2Reduction (Method B)4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazineLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux1673-75-
3Condensation1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine, 8-oxaspiro[4.5]decane-7,9-dionePyridine (B92270)Pyridine--90>99

Note: Yields and purity can vary based on reaction scale, purity of starting materials, and purification techniques.

Experimental Protocols

Step 1: Synthesis of 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine (Intermediate 1)

Materials:

  • 1-(2-pyrimidinyl)piperazine

  • This compound

  • Sodium Carbonate (Na₂CO₃)

  • n-Butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-pyrimidinyl)piperazine (1.0 eq), this compound (1.2 eq), and anhydrous sodium carbonate (1.5 eq) in n-butanol.

  • Heat the mixture to reflux and maintain for a period of time until the reaction is complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of n-butanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like ethanol-water.

Step 2: Synthesis of 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine (Intermediate 2)

Two common methods for the reduction of the nitrile group are provided below.

Method A: Catalytic Hydrogenation with Raney Nickel

Materials:

  • 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine (Intermediate 1)

  • Raney Nickel (W-2 or W-6 grade recommended)[5]

  • Anhydrous Ethanol (B145695) or Isopropyl Alcohol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve Intermediate 1 in anhydrous ethanol or isopropyl alcohol.

  • Carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.6-1.0 MPa) and heat to 70-90 °C with vigorous stirring.[6]

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the catalyst through a pad of Celite under an inert atmosphere. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired amine product.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine (Intermediate 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension in an ice-water bath.

  • Dissolve Intermediate 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 16 hours.[7]

  • Cool the reaction mixture again in an ice-water bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (B78521) (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).[8]

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the precipitate and wash thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Step 3: Synthesis of Buspirone

Materials:

  • 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine (Intermediate 2)

  • 8-Oxaspiro[4.5]decane-7,9-dione

  • Pyridine

Procedure:

  • In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and 8-oxaspiro[4.5]decane-7,9-dione (1.1 eq) in pyridine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • The crude Buspirone can be purified by crystallization.

Purification of Buspirone Hydrochloride

Buspirone is often isolated and purified as its hydrochloride salt, which can exist in different polymorphic forms.[3]

Materials:

  • Crude Buspirone base

  • Isopropyl alcohol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude Buspirone base in isopropyl alcohol, heating gently if necessary.

  • If the solution is colored, it can be treated with activated carbon and filtered hot.

  • Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

  • The hydrochloride salt will precipitate. The temperature of crystallization can influence the polymorphic form obtained.[9]

  • Cool the mixture to ensure complete crystallization.

  • Collect the crystalline solid by filtration and wash with cold isopropyl alcohol.

  • Dry the product under vacuum at a suitable temperature (e.g., 50-60 °C).[3]

Diagrams

Buspirone_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Condensation 1_pyrimidyl_piperazine 1-(2-Pyrimidyl)piperazine Intermediate_1 4-(2-Pyrimidyl)-1-(3-cyanopropyl)piperazine 1_pyrimidyl_piperazine->Intermediate_1 4_chlorobutyronitrile This compound 4_chlorobutyronitrile->Intermediate_1 Intermediate_2 1-(2-Pyrimidyl)-4-(4-aminobutyl)piperazine Intermediate_1->Intermediate_2 Raney Ni/H₂ or LiAlH₄ Buspirone Buspirone Intermediate_2->Buspirone 8_oxaspiro 8-Oxaspiro[4.5]decane-7,9-dione 8_oxaspiro->Buspirone

Caption: Synthetic pathway of Buspirone from this compound.

Buspirone_Mechanism Buspirone Buspirone 5HT1A_Receptor 5-HT1A Receptor (Presynaptic Autoreceptor) Buspirone->5HT1A_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase 5HT1A_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Activation Neuronal_Firing Decreased Neuronal Firing PKA->Neuronal_Firing Modulation Serotonin_Release Decreased Serotonin Release Neuronal_Firing->Serotonin_Release Anxiolytic_Effect Anxiolytic Effect Serotonin_Release->Anxiolytic_Effect

Caption: Simplified signaling pathway of Buspirone's anxiolytic action.

References

Application Notes and Protocols for the Synthesis of Buflomedil using 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) is a vasoactive drug used in the management of peripheral and cerebral vascular diseases. Its synthesis can be achieved through various routes, with one notable pathway involving the use of 4-chlorobutyronitrile as a key starting material.[1] This document outlines the synthetic strategy centered on a Friedel-Crafts reaction, a fundamental method in organic chemistry for attaching substituents to aromatic rings. The primary reaction involves the acylation of the highly activated 1,3,5-trimethoxybenzene (B48636) with this compound to form a key intermediate, 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one. Subsequent hydrolysis of the nitrile group followed by reaction with pyrrolidine (B122466) yields buflomedil.

The electron-rich nature of 1,3,5-trimethoxybenzene makes it highly susceptible to electrophilic aromatic substitution.[2][3] However, this high reactivity also presents challenges, such as the potential for diacylation.[2] Therefore, careful control of reaction conditions, including temperature and stoichiometry, is critical to maximize the yield of the desired mono-acylated product.[2] These notes provide a detailed protocol based on established principles of Friedel-Crafts chemistry to guide researchers in this synthesis.

Synthetic Pathway Overview

The synthesis of buflomedil from this compound is a multi-step process. The logical workflow begins with the formation of the carbon skeleton via a Friedel-Crafts reaction, followed by functional group transformations to arrive at the final active pharmaceutical ingredient.

G cluster_start Starting Materials cluster_reaction Key Synthesis Step cluster_intermediate Intermediate Product cluster_final_steps Final Transformations cluster_product Final Product A 1,3,5-Trimethoxybenzene C Friedel-Crafts Reaction A->C B This compound B->C D 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one (Key Intermediate) C->D Forms Intermediate E Reaction with Pyrrolidine D->E F Buflomedil E->F Yields Product

Caption: Logical workflow for the synthesis of Buflomedil.

Experimental Protocol: Synthesis of Buflomedil

This protocol is divided into two main stages: the Friedel-Crafts reaction to synthesize the key intermediate and the subsequent conversion to buflomedil.

Stage 1: Friedel-Crafts Reaction - Synthesis of 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one

This procedure details the acylation of 1,3,5-trimethoxybenzene. The ketone product of this reaction is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃); therefore, at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[2]

Materials and Reagents:

  • 1,3,5-Trimethoxybenzene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble the flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction to ensure anhydrous conditions.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM. Cool the suspension to -10 °C using an ice-salt bath.

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below -5 °C. Stir the resulting mixture for an additional 20 minutes.

  • Substrate Addition: Prepare a separate solution of 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at or below 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Progress can be monitored by taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 v/v).

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol.

G A Setup Anhydrous Apparatus under N2 B Suspend AlCl3 in DCM at -10°C A->B C Add this compound Solution Dropwise (T < -5°C) B->C D Add 1,3,5-TMB Solution Dropwise (T < 0°C) C->D E Stir at 0°C (2-4h) D->E F Quench Reaction in Ice/HCl E->F G Extract with DCM F->G H Wash, Dry, & Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for the Friedel-Crafts reaction step.

Stage 2: Synthesis of Buflomedil

Procedure:

  • Dissolve the purified 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one (1.0 eq.) in a suitable organic solvent such as cyclohexane.

  • Add pyrrolidine (1.1 eq.) and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, filter any precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude buflomedil.

  • The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.

Quantitative Data and Optimization

The yield and purity of the Friedel-Crafts reaction product are highly dependent on reaction conditions. The following table summarizes key parameters and their impact on the outcome.

ParameterRecommended ConditionRationale & Potential Issues
Temperature -10 °C to 0 °CHigher temperatures (>25 °C) can promote side reactions such as diacylation and demethylation of the methoxy (B1213986) groups by the Lewis acid.[2]
Lewis Acid Stoichiometry 1.0 - 1.1 equivalentsA stoichiometric amount is necessary as the product complexes with the catalyst.[2] Excess catalyst can increase side reactions.
Solvent Anhydrous DCMMust be anhydrous to prevent quenching of the Lewis acid catalyst.
Reaction Time 2 - 4 hoursProlonged reaction times may increase the extent of side product formation. Monitoring by TLC is crucial.
Quenching Slow addition to ice/HClEnsures the highly exothermic quenching process is controlled and hydrolyzes the catalyst-product complex effectively.[2]
Purity of Reagents Anhydrous/High PurityMoisture and impurities can deactivate the catalyst and lead to lower yields.
Typical Yield 60 - 75%Yields can be variable; optimization of temperature and addition rates is key to maximizing product formation.

Disclaimer: The provided protocols are intended as a guideline for trained chemists. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All reagents, especially this compound and aluminum chloride, should be handled with care according to their respective safety data sheets.

References

Application Notes and Protocols: Selective Alkylation of Primary Amines with 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of secondary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. The reaction of primary amines with 4-chlorobutyronitrile is of particular interest as it introduces a versatile cyanobutyl group, a precursor to various functionalities, including primary amines (after reduction) and carboxylic acids (after hydrolysis). The resulting N-substituted 4-aminobutyronitriles are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs).

A significant challenge in the alkylation of primary amines is the propensity for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. This document outlines methodologies to achieve selective mono-alkylation of primary amines with this compound, focusing on a robust protocol using cesium carbonate as a base to ensure high selectivity.

Application in Drug Development: The Buspirone Example

A prominent application of N-alkylation with this compound is in the synthesis of the anxiolytic drug, Buspirone.[1] In a key step, a piperazine (B1678402) derivative is alkylated with this compound. The resulting cyanopropylpiperazine intermediate is then reduced to the corresponding aminobutylpiperazine, which is further elaborated to yield Buspirone.[1]

Signaling Pathway of Buspirone:

Buspirone exhibits a complex pharmacological profile, primarily targeting serotonergic and dopaminergic systems. Its mechanism of action is not fully understood but is distinct from that of benzodiazepines.

  • Serotonin (B10506) 5-HT1A Receptor Partial Agonist: Buspirone acts as a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors. At the presynaptic level, it reduces the firing of serotonergic neurons, while at the postsynaptic level, it modulates serotonergic activity. This dual action is believed to contribute to its anxiolytic effects without causing significant sedation.

  • Dopamine (B1211576) D2 Receptor Antagonist: Buspirone also displays antagonist activity at dopamine D2 receptors, which may contribute to its overall therapeutic profile.

The synthesis of Buspirone and its interaction with these key neurological pathways underscore the importance of the N-alkylated aminobutyronitrile scaffold in the development of new therapeutics for central nervous system disorders.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Primary Amines with this compound using Cesium Carbonate

This protocol is a general method adapted from procedures for the selective mono-N-alkylation of primary amines with alkyl halides, utilizing cesium carbonate to suppress overalkylation.

Materials:

  • Primary amine (aliphatic or aromatic)

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 equiv.), anhydrous DMF (4.0 mL), and cesium carbonate (1.0 equiv.).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting primary amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-aminobutyronitrile.

Protocol 2: N-Alkylation of a Piperazine Derivative with this compound (Buspirone Synthesis Intermediate)

This protocol is based on the specific alkylation step in the synthesis of Buspirone.

Materials:

  • 1-(2-Pyrimidinyl)piperazine

  • This compound

  • Sodium Carbonate (Na₂CO₃)

  • n-Butanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(2-pyrimidinyl)piperazine (1.0 equiv.), this compound (1.0 equiv.), and sodium carbonate in n-butanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine, can be purified by crystallization or column chromatography.

Data Presentation

The following table presents representative yields for the selective mono-N-alkylation of various primary amines with alkyl halides using the cesium carbonate protocol. While not specific to this compound, these data provide an indication of the expected efficiency and selectivity of this methodology.

EntryPrimary AmineAlkyl HalideProductYield (%)
1p-MethoxybenzylamineBenzyl bromideN-Benzyl-p-methoxybenzylamine95
2Benzylaminen-Butyl bromideN-n-Butylbenzylamine92
3AnilineBenzyl bromideN-Benzylaniline85
4p-Toluidinen-Butyl bromideN-n-Butyl-p-toluidine88
5CyclohexylamineBenzyl bromideN-Benzylcyclohexylamine90

Data adapted from a study on Cs₂CO₃-promoted selective mono-N-alkylation of primary amines with various alkyl halides.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification prep_amine Primary Amine (2.0 equiv.) prep_base Cesium Carbonate (1.0 equiv.) prep_solvent Anhydrous DMF add_alkyl_halide Add this compound (1.0 equiv.) prep_solvent->add_alkyl_halide To Reaction Mixture stir_heat Stir at RT or 40-60 °C monitor Monitor by TLC/LC-MS filter Filter Inorganic Salts monitor->filter Upon Completion extract Extract with Ethyl Acetate purify Column Chromatography product N-Substituted 4-Aminobutyronitrile purify->product

Caption: Experimental workflow for the selective mono-N-alkylation of primary amines.

signaling_pathway buspirone Buspirone ht1a 5-HT1A Receptor buspirone->ht1a Partial Agonist d2 Dopamine D2 Receptor buspirone->d2 Antagonist anxiolytic Anxiolytic Effect ht1a->anxiolytic d2->anxiolytic

Caption: Simplified signaling pathway of Buspirone.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chlorobutyronitrile with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic substitution reaction between 4-chlorobutyronitrile and anilines is a fundamental transformation in organic synthesis, yielding 4-(arylamino)butyronitrile derivatives. These products are valuable intermediates in the synthesis of a variety of heterocyclic compounds and are of significant interest to the pharmaceutical industry. The 4-anilinic scaffold is a key pharmacophore in a range of biologically active molecules, particularly as kinase inhibitors in cancer therapy.[1][2][3] This document provides detailed application notes on the reaction mechanism, kinetics, and substituent effects, along with experimental protocols for the synthesis and characterization of these compounds.

Reaction Mechanism and Kinetics

The reaction of this compound with anilines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the aniline (B41778) nitrogen atom, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom, which is the leaving group.

General Reaction Scheme:

Caption: Experimental workflow for the synthesis of 4-(arylamino)butyronitriles.

Application in Drug Discovery: Kinase Inhibition

The 4-(arylamino)butyronitrile scaffold is a precursor to more complex heterocyclic systems, such as 4-anilinoquinolines and 4-anilinoquinazolines, which are potent inhibitors of various protein kinases. [2][3]These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

For instance, derivatives of this scaffold have been shown to inhibit Src kinase, a non-receptor tyrosine kinase that plays a key role in cancer progression. [2]Inhibition of Src kinase can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival.

Src Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Migration Cell Migration Src->Migration Product 4-(Arylamino)butyronitrile Derivative (Kinase Inhibitor) Product->Src Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: Inhibition of the Src kinase signaling pathway by 4-(arylamino)butyronitrile derivatives. [4][5][6]

Conclusion

The nucleophilic substitution reaction of this compound with anilines is a versatile and important reaction for the synthesis of key intermediates in drug discovery. Understanding the reaction mechanism, kinetics, and the influence of various parameters allows for the efficient synthesis of a diverse library of 4-(arylamino)butyronitrile derivatives. These compounds serve as valuable scaffolds for the development of targeted therapies, particularly in the field of oncology, by acting as potent kinase inhibitors. The provided protocols and application notes offer a solid foundation for researchers to explore and expand upon this valuable synthetic methodology.

References

Application Notes and Protocols: 4-Chlorobutyronitrile in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-chlorobutyronitrile as a key starting material in the production of valuable agrochemical intermediates. The focus is on the synthesis of s-triazine herbicides, a class of compounds widely used for weed control in various crops. The synthetic pathway involves the conversion of this compound to cyclopropylamine (B47189), which then serves as a crucial building block for the construction of the triazine core.

Introduction

This compound is a versatile bifunctional molecule containing both a chloro and a cyano group, making it a valuable precursor in organic synthesis.[1] Its ability to undergo cyclization to form a cyclopropane (B1198618) ring is a key transformation that opens up pathways to a variety of important intermediates. In the context of agrochemicals, this compound is a readily available and cost-effective starting material for the synthesis of cyclopropylamine.[2] Cyclopropylamine is a key intermediate in the production of several commercial herbicides, particularly those based on the s-triazine scaffold.[1]

This document outlines the synthetic route from this compound to the s-triazine herbicide, 6-Chloro-N,N'-dicyclopropyl-[1][2][3]triazine-2,4-diamine, providing detailed experimental protocols and summarizing key quantitative data.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to the target s-triazine herbicide is a three-step process, as illustrated below. Each step involves a distinct chemical transformation, starting with the intramolecular cyclization of this compound to form cyclopropyl (B3062369) cyanide. This is followed by the reduction of the nitrile group to a primary amine, yielding cyclopropylamine. Finally, a stepwise nucleophilic substitution reaction of cyanuric chloride with cyclopropylamine affords the desired herbicidal compound.

Synthesis_Pathway start This compound intermediate1 Cyclopropyl Cyanide start->intermediate1  Intramolecular  Cyclization intermediate2 Cyclopropylamine intermediate1->intermediate2  Nitrile  Reduction product 6-Chloro-N,N'-dicyclopropyl- [1,3,5]triazine-2,4-diamine intermediate2->product  Nucleophilic  Substitution

Caption: Overall synthetic route from this compound to the target herbicide.

Experimental Protocols and Data

Step 1: Synthesis of Cyclopropyl Cyanide from this compound

The intramolecular cyclization of this compound to cyclopropyl cyanide can be achieved using a strong base. Two effective methods are presented below, one utilizing sodium amide in liquid ammonia (B1221849) and the other employing sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO).

This classic method, adapted from Organic Syntheses, provides a reliable route to cyclopropyl cyanide.[3]

Reaction Scheme:

Cl-(CH₂)₃-CN + NaNH₂ → C₃H₅-CN + NaCl + NH₃

Experimental Procedure:

  • In a well-ventilated fume hood, equip a 5-liter three-necked flask with a mechanical stirrer, a dry-ice condenser, and an inlet for ammonia gas.

  • Add 1.5 liters of liquid ammonia to the flask, followed by a catalytic amount of ferric nitrate (B79036) hydrate (B1144303) (approx. 0.5 g).

  • Slowly add 92 g (4 gram-atoms) of clean sodium shavings to the stirred liquid ammonia over 45 minutes. Continue stirring until the blue color disappears (1-2 hours), indicating the formation of sodium amide.

  • In a separate flask, prepare a solution of 440 g (4.25 moles) of this compound in 1.5 liters of liquid ammonia.

  • Slowly transfer the sodium amide suspension to the this compound solution over 1-1.5 hours, maintaining vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, rinse the sodium amide flask with 300 ml of liquid ammonia and add the washings to the reaction mixture. Continue stirring for 2 hours.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add 1 liter of dry ether and filter the mixture through a sintered-glass funnel to remove sodium chloride. Wash the filter cake with two 200 ml portions of dry ether.

  • Combine the filtrate and washings and remove the ether by distillation on a water bath.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 69–70°C/80 mm Hg.

Quantitative Data:

ProductYieldBoiling PointReference
Cyclopropyl Cyanide52-53%69–70°C/80 mm Hg[3]

This method, described in US Patent 3,843,709, offers a high-yield alternative using more common laboratory reagents.[3]

Reaction Scheme:

Cl-(CH₂)₃-CN + NaOH --(DMSO)--> C₃H₅-CN + NaCl + H₂O

Experimental Procedure:

  • To a 100 ml flask equipped with a magnetic stirrer and a condenser, add 50 ml of dimethyl sulfoxide (DMSO) and 22.5 mmols of powdered sodium hydroxide.

  • Heat the mixture to 104°C with stirring.

  • Prepare a solution of 17.4 mmols of this compound in 20 ml of DMSO.

  • Add the this compound solution dropwise to the heated sodium hydroxide suspension over approximately 20 minutes.

  • Continue stirring at 104°C for 1 hour.

  • Cool the reaction mixture and pour it into 100 ml of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 ml).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure cyclopropyl cyanide.

Quantitative Data:

ProductConversionYieldReference
Cyclopropyl Cyanide100%~100%[3]
Step 2: Synthesis of Cyclopropylamine from Cyclopropyl Cyanide

The reduction of the nitrile group in cyclopropyl cyanide to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.

Reaction Scheme:

C₃H₅-CN + 2 H₂ --(Raney Ni)--> C₃H₅-CH₂NH₂

Experimental Procedure (General Protocol for Nitrile Reduction):

  • Prepare W-6 Raney Nickel catalyst as described in Organic Syntheses.[4] Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent.

  • In a high-pressure hydrogenation apparatus (e.g., a Parr shaker), place a solution of cyclopropyl cyanide (1 mole) in absolute ethanol (B145695) (200-300 ml).

  • Carefully add the freshly prepared Raney Nickel catalyst (approximately 10-15 g, slurry in ethanol) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the apparatus and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 500-1000 psi.

  • Heat the mixture to 80-100°C and agitate vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet with solvent and disposed of properly.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude cyclopropylamine can be purified by distillation.

Quantitative Data (Expected):

ProductYieldBoiling PointReference
Cyclopropylamine>80%49-50°CGeneral nitrile reduction protocols
Step 3: Synthesis of 6-Chloro-N,N'-dicyclopropyl-[1][2][3]triazine-2,4-diamine

The final step involves the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride with cyclopropylamine. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

Reaction Scheme:

C₃N₃Cl₃ + 2 C₃H₅NH₂ → C₉H₁₂ClN₅ + 2 HCl

Triazine_Synthesis cyanuric_chloride Cyanuric Chloride product 6-Chloro-N,N'-dicyclopropyl- [1,3,5]triazine-2,4-diamine cyanuric_chloride->product cpa Cyclopropylamine (2 equivalents) cpa->product base Base (e.g., NaOH) base->product

Caption: Final step in the synthesis of the target s-triazine herbicide.

Experimental Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 mole) in anhydrous tetrahydrofuran (B95107) (THF) (500 ml).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of cyclopropylamine (2 moles) in THF (200 ml) dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5°C.

  • Simultaneously, add an aqueous solution of sodium hydroxide (2 moles) dropwise to neutralize the HCl formed during the reaction, keeping the pH of the reaction mixture between 6 and 7.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water (500 ml) to the reaction mixture to precipitate the product.

  • Filter the solid product, wash it with water until the washings are neutral, and then dry it under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or acetone (B3395972) to obtain a pure product.

Quantitative Data:

ProductPurityYieldReference
6-Chloro-N,N'-dicyclopropyl-[1][2][3]triazine-2,4-diamineHigh>90%General triazine synthesis protocols

Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and analysis of the target agrochemical intermediate.

Workflow cluster_step1 Step 1: Cyclopropyl Cyanide Synthesis cluster_step2 Step 2: Cyclopropylamine Synthesis cluster_step3 Step 3: Herbicide Synthesis cluster_analysis Analysis s1_start This compound s1_reaction Intramolecular Cyclization s1_start->s1_reaction s1_workup Work-up & Purification s1_reaction->s1_workup s1_product Cyclopropyl Cyanide s1_workup->s1_product s2_reaction Catalytic Hydrogenation s1_product->s2_reaction analysis Purity & Structural Confirmation (NMR, IR, MS, HPLC) s1_product->analysis s2_workup Filtration & Distillation s2_reaction->s2_workup s2_product Cyclopropylamine s2_workup->s2_product s3_reaction Nucleophilic Substitution s2_product->s3_reaction s2_product->analysis s3_start Cyanuric Chloride s3_start->s3_reaction s3_workup Precipitation & Recrystallization s3_reaction->s3_workup s3_product Final Product s3_workup->s3_product s3_product->analysis

Caption: Workflow for the synthesis and analysis of the s-triazine herbicide.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed at all times. All chemical waste should be disposed of in accordance with local regulations.

References

Reaction of 4-Chlorobutyronitrile with sodium azide for azido compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobutyronitrile is a valuable bifunctional molecule increasingly utilized in biomedical research and drug development. Its terminal azide (B81097) group allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry." The nitrile functionality offers a versatile handle for further chemical modifications. This document provides detailed protocols for the synthesis of 4-azidobutyronitrile from 4-chlorobutyronitrile and sodium azide, emphasizing safe laboratory practices.

Reaction Overview

The synthesis of 4-azidobutyronitrile is achieved through a nucleophilic substitution reaction where the chloride in this compound is displaced by the azide anion from sodium azide. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of sodium azide and promote the S(_N)2 mechanism.

Chemical Equation:

Cl-(CH(_2))(_3)-CN + NaN(_3) → N(_3)-(CH(_2))(_3)-CN + NaCl

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-azidobutyronitrile. Please note that yields and reaction times can vary based on the specific scale and conditions of the experiment.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Sodium Azide (NaN(_3))1.2 - 1.5 equivalentsExcess azide ensures complete conversion of the starting material.
Solvent
Dimethylformamide (DMF)5 - 10 mL per gram of this compoundA polar aprotic solvent is crucial for this reaction.
Reaction Conditions
Temperature60 - 80 °CModerate heating increases the reaction rate.
Reaction Time12 - 24 hoursProgress should be monitored by TLC or GC.
Work-up & Purification
QuenchingAddition of waterTo precipitate the product and dissolve inorganic salts.
Extraction SolventDiethyl ether or Ethyl acetate (B1210297)To isolate the organic product from the aqueous phase.
Yield
Isolated YieldTypically >90%The reaction is generally high-yielding.

Experimental Protocols

Extreme caution must be exercised when working with sodium azide and organic azides due to their high toxicity and potential for explosive decomposition. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid contact of azides with heavy metals, strong acids, and halogenated solvents (e.g., dichloromethane, chloroform).

Materials and Equipment:
  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et(_2)O) or Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatograph (GC) for reaction monitoring (optional)

Detailed Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium azide (1.2 - 1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Starting Material: To the stirred solution of sodium azide, add this compound (1.0 equivalent) at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing deionized water. This will cause the product to precipitate and dissolve the inorganic salts. c. Extract the aqueous layer three times with diethyl ether or ethyl acetate. d. Combine the organic extracts and wash them with brine to remove any residual DMF.

  • Drying and Concentration: a. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively during evaporation, and do not distill the final product, as low molecular weight organic azides can be explosive. The crude product is often of sufficient purity for subsequent steps.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Dissolve Sodium Azide in DMF B 2. Add this compound A->B C 3. Heat and Stir (60-80°C, 12-24h) B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer F->G H 8. Filter G->H I 9. Concentrate in vacuo H->I J Final Product: 4-Azidobutyronitrile I->J safety_precautions cluster_main Core Safety Principle cluster_actions Mandatory Actions cluster_avoid Chemicals to Avoid A Handle Azides with Extreme Caution B Work in Fume Hood A->B C Wear Appropriate PPE A->C D Heavy Metals A->D E Strong Acids A->E F Halogenated Solvents A->F

Application Notes and Protocols: Grignard Reaction with the Nitrile Group of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent with a nitrile provides a reliable route to ketones after acidic hydrolysis of the intermediate imine.[1][2][3] This application note focuses on the specific reaction of various Grignard reagents with 4-chlorobutyronitrile, a bifunctional substrate containing both a nitrile and a primary alkyl chloride. This unique starting material opens pathways to two main product classes: 4-chloro-1-substituted-1-pentanones (via direct addition to the nitrile) and cyclopropyl (B3062369) ketones (via subsequent intramolecular cyclization). The choice of reaction conditions can influence the product distribution, making this a versatile synthetic strategy.

This document provides detailed protocols for both the synthesis of the intermediate chloroketone and its subsequent cyclization, as well as a one-pot synthesis of cyclopropyl ketones. Potential side reactions and optimization strategies are also discussed.

Reaction Pathways and Mechanisms

The reaction of a Grignard reagent (R-MgX) with this compound can proceed through two primary pathways, as illustrated below.

Pathway A: Synthesis of 4-Chloro-1-substituted-1-pentanones

The Grignard reagent undergoes a nucleophilic attack on the electrophilic carbon of the nitrile group to form a magnesium imine salt intermediate.[1][2] Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding 4-chloro-1-substituted-1-pentanone.

Pathway B: Synthesis of Cyclopropyl Ketones

Following the formation of the 4-chloro-1-substituted-1-pentanone, treatment with a base can induce an intramolecular nucleophilic substitution, where the enolate of the ketone displaces the chloride to form a cyclopropane (B1198618) ring. Alternatively, under certain conditions, this cyclization can occur in a one-pot reaction following the initial Grignard addition.

Data Presentation

The following tables summarize representative quantitative data for the Grignard reaction with this compound, based on typical yields and conditions for similar substrates.

Table 1: Synthesis of 4-Chloro-1-substituted-1-pentanones (Pathway A)

Grignard Reagent (R-MgX)R GroupSolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Phenylmagnesium BromidePhenylTHF20 to RT85
Ethylmagnesium BromideEthylDiethyl Ether30 to RT78
Isopropylmagnesium ChlorideIsopropylTHF40 to RT72
Benzylmagnesium ChlorideBenzylDiethyl Ether2.50 to RT82

Table 2: Synthesis of Cyclopropyl Ketones (Pathway B)

Starting ChloroketoneBaseSolventReaction Time (h)Temperature (°C)Isolated Yield (%)
4-Chloro-1-phenyl-1-pentanoneSodium HydrideTHF5RT to 5092
4-Chloro-1-ethyl-1-pentanonePotassium tert-butoxidet-Butanol6RT to 6088
4-Chloro-1-isopropyl-1-pentanoneSodium HydrideDMF5RT85
4-Chloro-1-benzyl-1-pentanonePotassium tert-butoxideTHF4RT to 5090

Table 3: One-Pot Synthesis of Cyclopropyl Ketones

Grignard Reagent (R-MgX)R GroupSolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Phenylmagnesium BromidePhenylTHF6RT to Reflux75
Ethylmagnesium BromideEthylDiethyl Ether8RT to Reflux68

Experimental Protocols

Critical Prerequisite: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4-Chloro-1-phenyl-1-pentanone

Materials:

  • Magnesium turnings (1.2 equiv)

  • Bromobenzene (B47551) (1.1 equiv)

  • Anhydrous diethyl ether

  • This compound (1.0 equiv)

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings under an inert atmosphere. Add a small amount of anhydrous diethyl ether. Dissolve bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard reagent. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Phenyl Cyclopropyl Ketone from 4-Chloro-1-phenyl-1-pentanone

Materials:

  • 4-Chloro-1-phenyl-1-pentanone (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Cyclization: In a flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C. Dissolve 4-chloro-1-phenyl-1-pentanone in anhydrous THF and add it dropwise to the sodium hydride suspension. After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 5 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Add diethyl ether and water.

  • Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: One-Pot Synthesis of Phenyl Cyclopropyl Ketone

Materials:

  • Magnesium turnings (1.2 equiv)

  • Bromobenzene (1.1 equiv)

  • Anhydrous THF

  • This compound (1.0 equiv)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Grignard Reagent Formation and Addition: Follow steps 1 and 2 from Protocol 1 using THF as the solvent.

  • Cyclization: After stirring at room temperature for 2 hours, heat the reaction mixture to reflux for 6 hours.

  • Work-up and Purification: Follow the work-up and purification steps from Protocol 2.

Mandatory Visualization

Grignard_Reaction_Workflow Start Start Grignard_Prep Grignard Reagent Preparation Start->Grignard_Prep Nitrile_Addition Addition to This compound Grignard_Prep->Nitrile_Addition Imine_Intermediate Magnesium Imine Salt Intermediate Nitrile_Addition->Imine_Intermediate Acid_Workup Acidic Work-up Imine_Intermediate->Acid_Workup One_Pot_Heating Heating (One-Pot) Imine_Intermediate->One_Pot_Heating Chloroketone 4-Chloro-1-substituted-1-pentanone Acid_Workup->Chloroketone Base_Treatment Base Treatment Chloroketone->Base_Treatment Cyclopropyl_Ketone Cyclopropyl Ketone Base_Treatment->Cyclopropyl_Ketone One_Pot_Heating->Cyclopropyl_Ketone

Caption: Experimental workflow for the synthesis of chloroketones and cyclopropyl ketones.

Signaling_Pathways cluster_A Pathway A: Chloroketone Synthesis cluster_B Pathway B: Cyclopropyl Ketone Synthesis Grignard_A R-MgX Imine_A Imine Intermediate Grignard_A->Imine_A Nitrile_A This compound Nitrile_A->Imine_A Hydrolysis_A H₃O⁺ Imine_A->Hydrolysis_A Chloroketone_P Chloroketone Hydrolysis_A->Chloroketone_P Chloroketone_B Chloroketone Base_B Base Chloroketone_B->Base_B Enolate_B Enolate Intermediate Base_B->Enolate_B Cyclization_B Intramolecular Cyclization Enolate_B->Cyclization_B Cyclopropyl_Ketone_P Cyclopropyl Ketone Cyclization_B->Cyclopropyl_Ketone_P

References

Application Notes and Protocols for the Reduction of 4-Chlorobutyronitrile to 4-Chloro-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of the nitrile group in 4-chlorobutyronitrile is a critical chemical transformation that yields 4-chloro-1-butanamine. This product is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The presence of both an amine and a chloro group allows for diverse subsequent reactions. This document provides an overview of common reduction methods, a comparison of their effectiveness, and detailed experimental protocols for laboratory-scale synthesis.

Overview of Reduction Methods

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. Several methods are available, primarily categorized into catalytic hydrogenation and chemical reduction using hydride reagents.

  • Catalytic Hydrogenation: This is often the most economical and scalable method, employing catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) under a hydrogen atmosphere.[1] A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can be mitigated by adding ammonia (B1221849) to the reaction mixture.[2]

  • Hydride Reagents: Strong hydride donors are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent that readily converts nitriles to primary amines.[1][3] Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce nitriles on its own but can be effective when used in combination with transition metal salts, such as cobalt(II) chloride.[4][5] Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also viable reagents for this transformation.[2]

The choice of method depends on factors such as substrate compatibility with functional groups, desired selectivity, safety considerations, and available equipment. For this compound, care must be taken to select conditions that do not promote side reactions involving the chloro group.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of nitriles, with specific data relevant to chloro-substituted aliphatic nitriles where available.

Reducing Agent/SystemTypical ConditionsYield (%)Notes and Selectivity
Raney® Ni / KBH₄ Dry ethanol (B145695), Room Temp., 45 min90%High yield reported for a similar substrate (chloroacetonitrile).[6] This system is noted for its high efficiency and mild conditions, producing primary amines with only trace amounts of byproducts.[6]
H₂ / Raney® Ni Acetic Acid, 5-10°C, 2 hoursGoodStandard catalytic hydrogenation method.[7] The addition of ammonia or ammonium (B1175870) hydroxide (B78521) can help suppress the formation of secondary and tertiary amines.[2] Raney Nickel, if it dries, is pyrophoric and must be handled with care under an inert atmosphere.[7]
LiAlH₄ Anhydrous THF or Et₂O, RefluxGenerally HighA very strong and common reducing agent for nitriles.[3][8] The reaction is vigorous and requires careful handling and an anhydrous environment due to its violent reaction with water.[9] It reduces many other functional groups, limiting its chemoselectivity.[3]
NaBH₄ / CoCl₂ Methanol, 20°C, 1 hour70-80% (for aliphatic nitriles)NaBH₄ alone cannot reduce nitriles.[4] The addition of a transition metal salt like CoCl₂ activates the system.[5] This method offers a milder alternative to LiAlH₄ and can be performed in protic solvents.[5]
Ammonia Borane (AB) Diethyl ether, 120°CVery GoodA catalyst-free method that works well for a wide range of nitriles and is tolerant of many functional groups.[10] The reaction proceeds via thermal decomposition of ammonia borane.

Experimental Protocols

Protocol 1: Catalytic Reduction using Raney® Nickel and KBH₄

This protocol is based on an efficient and mild system for the direct reduction of nitriles to primary amines.[6]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • Catalyst Preparation: If using Raney® Ni alloy, prepare the active catalyst by adding the alloy to a 6 M NaOH solution, stirring at 50°C for 90 minutes, then washing thoroughly with deoxygenated distilled water and absolute ethanol. Store the activated catalyst under absolute ethanol.[6]

  • Reaction Setup: In a 50 mL flask, add anhydrous ethanol (25 mL), moist Raney® Nickel (approx. 10 mmol, e.g., 0.64 g moist weight), and potassium borohydride (40 mmol, 2.16 g).[6]

  • Addition of Substrate: While stirring the mixture, add this compound (10 mmol, 1.04 g).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For aliphatic nitriles, the reaction is typically complete within 45-60 minutes.[6]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filtered catalyst to dry, as it can be pyrophoric. Quench the catalyst immediately in a designated waste container.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The residue can then be purified by distillation or chromatography to yield 4-chloro-1-butanamine.

Safety Notes:

  • Raney® Nickel is pyrophoric and may ignite spontaneously in the air if allowed to dry.[7] Always handle it as a slurry under a liquid (water or ethanol).

  • The reaction with borohydrides generates hydrogen gas, which is flammable. Ensure adequate ventilation.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol uses the powerful hydride reagent LiAlH₄ and requires strict anhydrous conditions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under a nitrogen atmosphere. Add LiAlH₄ (e.g., 1.5 equivalents) to the flask and suspend it in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

  • Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).

  • Quenching (Workup): Cool the reaction mixture in an ice bath. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Slowly and carefully add the following reagents sequentially while stirring vigorously:

    • Add water dropwise (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams used).

    • Add 15% aqueous NaOH solution dropwise ('x' mL).

    • Add water dropwise again (3*'x' mL). This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture for 15-20 minutes until a white, granular precipitate forms. Filter the mixture and wash the solid precipitate thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude 4-chloro-1-butanamine. Purify further by vacuum distillation.

Safety Notes:

  • LiAlH₄ reacts violently with water and protic solvents.[9] All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous.

  • The quenching process is extremely hazardous. It should be performed slowly, behind a blast shield, and in a well-ventilated fume hood.

Visualizations

Reaction Pathway

Caption: Chemical transformation of this compound to 4-Chloro-1-butanamine.

General Experimental Workflow

experimental_workflow setup 1. Reaction Setup reaction 2. Addition & Reaction setup->reaction Add reagents workup 3. Quenching / Workup reaction->workup Reaction complete isolation 4. Product Isolation workup->isolation Neutralize & extract purification 5. Purification isolation->purification Crude product analysis 6. Analysis purification->analysis Pure product

Caption: Generalized workflow for a chemical reduction experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl Cyanide from 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of cyclopropyl (B3062369) cyanide from 4-chlorobutyronitrile, with a focus on improving reaction yield and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can stem from several factors. The traditional method using sodium amide in liquid ammonia (B1221849) typically results in yields around 52-60%.[1] However, modern methods employing a strong base in a polar aprotic solvent can achieve significantly higher yields.[2][3] Common causes for low yield include:

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical. Using sodium hydroxide (B78521) in a polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to produce near-quantitative yields.[2]

  • Presence of Water: Water can lead to the hydrolysis of the nitrile group, forming cyclopropanecarboxamide (B1202528) and cyclopropanecarboxylic acid as byproducts, thus reducing the yield of the desired cyclopropyl cyanide.[2][4] Ensure all reagents and glassware are dry.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote decomposition or side reactions. The optimal temperature range is typically between 25°C and 125°C.[2] Reaction time should be monitored to ensure completion without excessive byproduct formation.

  • Inefficient Stirring: In some cases, sticky, insoluble substances can form, hindering effective stirring and mass transfer, which can lead to localized overheating and reduced yields.[5]

Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

The primary side products are typically from the hydrolysis of the nitrile group.

  • Cyclopropanecarboxamide and Cyclopropanecarboxylic Acid: These are formed when the nitrile group of either the starting material or the product is hydrolyzed in the presence of water and a strong base like sodium hydroxide.[2][4] To minimize their formation, it is crucial to use anhydrous conditions and to control the reaction time and temperature to avoid prolonged exposure of the product to the basic reaction mixture.

Q3: What is the recommended procedure for achieving a high yield of cyclopropyl cyanide?

A high-yield synthesis can be achieved by reacting this compound with a base like sodium hydroxide in a polar, aprotic solvent.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Use of a weaker base or a less suitable solvent. - Presence of moisture in the reaction. - Incomplete reaction. - Product loss during workup and purification.- Switch to a stronger base like powdered sodium hydroxide in a polar, aprotic solvent such as DMSO, dimethylformamide (DMF), or dimethylacetamide (DMAc).[2] - Ensure all glassware is oven-dried and use anhydrous solvents. - Monitor the reaction by TLC or GC to determine the optimal reaction time. - Optimize the distillation conditions to prevent loss of the relatively volatile product.[1]
Formation of Impurities - Hydrolysis of the nitrile group. - Isomerization at high temperatures.- Use anhydrous reagents and solvents.[2] - Avoid excessively high reaction temperatures. The reaction is reported to be effective in a range of 0°C to 160°C, with a preferred range of 25°C to 125°C.[2] - Minimize the reaction time once the starting material is consumed.
Reaction Stalls or is Sluggish - Insufficiently strong base. - Poor solubility of the base in the solvent. - Low reaction temperature.- Use a stronger base or a combination of bases. - Select a solvent in which the base is more soluble.[2] - Gradually increase the reaction temperature while monitoring for byproduct formation.[2]
Exothermic Reaction/Runaway Reaction - Rapid addition of reagents. - Insufficient cooling. - High concentration of reactants.- Add the this compound solution dropwise to the heated base/solvent mixture.[2] - Use an ice bath to control the temperature during addition. - Use a suitable volume of solvent to maintain a manageable reaction concentration.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Cyclopropyl Cyanide

The following data is adapted from experiments described in US Patent 3,843,709.[2]

ExampleBaseSolventTemperature (°C)Reaction TimeConversion of this compound (%)Yield of Cyclopropyl Cyanide (%)
1Sodium HydroxideDMSO1041 hour100~100
2Sodium HydroxideDMSO9910 minutes~9088.4
3Sodium HydroxideDMSO9910 minutes10098.3
4Sodium HydroxideDMSO9825 minutes70.867.3

Experimental Protocols

Key Experiment: High-Yield Synthesis of Cyclopropyl Cyanide using Sodium Hydroxide in DMSO

This protocol is based on the method described in US Patent 3,843,709.[2]

Materials:

  • This compound

  • Powdered Sodium Hydroxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of powdered sodium hydroxide (1.3 equivalents) and anhydrous DMSO is heated with stirring to the desired reaction temperature (e.g., 98-104°C).

  • A solution of this compound (1 equivalent) in anhydrous DMSO is added dropwise to the heated mixture over a period of 20-30 minutes.

  • The reaction mixture is stirred at the set temperature for a specified time (e.g., 10 minutes to 1 hour), and the progress of the reaction is monitored by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, cyclopropyl cyanide, can be isolated and purified by distillation under reduced pressure.

Visualizations

Reaction_Pathway Reaction Pathway for Cyclopropyl Cyanide Synthesis This compound This compound Cyclopropyl_Cyanide Cyclopropyl_Cyanide This compound->Cyclopropyl_Cyanide Intramolecular Cyclization Base Base Base->this compound Deprotonation Solvent Solvent Solvent->this compound

Caption: Intramolecular cyclization of this compound.

Experimental_Workflow General Experimental Workflow A 1. Prepare Base Suspension (e.g., NaOH in DMSO) B 2. Heat to Reaction Temperature A->B C 3. Dropwise Addition of This compound Solution B->C D 4. Stir at Temperature (Monitor Reaction) C->D E 5. Cooldown and Workup D->E F 6. Purification (e.g., Distillation) E->F G Pure Cyclopropyl Cyanide F->G

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Guide Troubleshooting Low Yield Start Low Yield? Q1 Check Base and Solvent System Start->Q1 A1_1 Use NaOH in DMSO/DMF Q1->A1_1 Suboptimal Q2 Check for Water Contamination Q1->Q2 Optimal A2_1 Use Anhydrous Reagents/Solvents Q2->A2_1 Yes Q3 Optimize Reaction Conditions Q2->Q3 No A3_1 Adjust Temperature (25-125°C) and Monitor Time Q3->A3_1

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-chlorobutyronitrile from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 1-bromo-3-chloropropane (B140262) and a cyanide salt?

A1: The primary impurities include:

  • Unreacted Starting Materials: 1-bromo-3-chloropropane.

  • Side Products: Isocyanide (4-chlorobutyl isocyanide), which has a characteristic foul odor.[1]

  • Solvent Residues: Depending on the reaction conditions, residual solvents like ethanol (B145695) or DMSO may be present.

  • Inorganic Salts: Unreacted cyanide salts (e.g., KCN or NaCN) and the bromide salt byproduct (e.g., KBr or NaBr).

  • Hydrolysis Products: Under certain workup conditions, the nitrile group can be partially hydrolyzed to 4-chlorobutyramide or 4-chlorobutyric acid.[2]

Q2: How can I minimize the formation of the isonitrile byproduct?

A2: The formation of isonitrile is a common side reaction in nucleophilic substitution with cyanide ions.[1] To minimize its formation, it is recommended to use an aqueous alcohol solution for the reaction, as this favors the formation of the nitrile.[1] Using alkali metal cyanides like potassium or sodium cyanide generally leads to the nitrile as the major product.[3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValue
Molecular Formula C₄H₆ClN
Molecular Weight 103.55 g/mol
Boiling Point 195-197 °C (at atmospheric pressure)
Density ~1.095 g/mL at 20 °C
Solubility Immiscible with water; soluble in many organic solvents like chloroform (B151607) and ethyl acetate.[4]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities. The ¹H NMR spectrum of this compound is well-documented.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch typically around 2240-2260 cm⁻¹) and the absence of hydroxyl groups from hydrolysis byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Synthesis

Possible Causes:

  • Incomplete reaction.

  • Loss of product during workup and extraction.

  • Significant side product formation.

Troubleshooting Steps:

Troubleshooting workflow for low product yield.
Issue 2: Presence of a Foul Odor in the Purified Product

Possible Cause:

  • Contamination with the isonitrile byproduct (4-chlorobutyl isocyanide).[1]

Troubleshooting Steps:

  • Acidic Wash: Wash the crude product with a dilute acid solution (e.g., 5% HCl). Isocyanides are hydrolyzed by acid to the corresponding amine and formic acid, which can then be removed in the aqueous layer.[1]

  • Fractional Distillation: Carefully perform fractional distillation. The isonitrile may have a slightly different boiling point, allowing for separation.

Issue 3: Product is Cloudy or Contains Water After Extraction

Possible Cause:

  • Incomplete separation of aqueous and organic layers.

  • Insufficient drying of the organic layer.

Troubleshooting Steps:

Troubleshooting_Cloudy_Product cluster_analysis Analysis cluster_remediation Remediation start Problem: Cloudy Product cause1 Incomplete Phase Separation start->cause1 Check separation cause2 Insufficient Drying start->cause2 Check drying step solution1 Allow more time for layers to separate. Break emulsions with brine wash. cause1->solution1 solution2 Use an adequate amount of drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Ensure sufficient contact time. cause2->solution2 end Resolution: Clear, Dry Product solution1->end solution2->end

Logical steps to resolve a cloudy product issue.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is designed to remove inorganic salts, water-soluble impurities, and some polar byproducts from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove dissolved water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing when the solution is dry.

  • Filter the dried organic solution to remove the drying agent. The resulting solution contains the crude this compound, ready for further purification.

Protocol 2: Fractional Distillation for High Purity this compound

Fractional distillation is a highly effective method for purifying this compound to a high degree, separating it from less volatile and more volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

Procedure:

  • Charge the round-bottom flask with the crude this compound obtained from the extraction step. Add a few boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the flask gently.

  • Collect and discard the initial fraction (forerun), which will contain any low-boiling impurities.

  • Slowly increase the heating to distill the main fraction at its boiling point (195-197 °C at atmospheric pressure). A lower temperature will be observed if performing vacuum distillation.

  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Purity and Yield Data from Different Purification Methods (Illustrative)

Purification MethodTypical PurityTypical YieldKey Impurities Removed
Liquid-Liquid Extraction 85-95%>90%Inorganic salts, water-soluble byproducts
Fractional Distillation >98%70-85%Unreacted starting materials, isonitrile, other organic byproducts
Column Chromatography >99%50-70%Closely related impurities, colored compounds

Safety Precautions:

  • This compound is toxic if swallowed and causes skin and eye irritation.[7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle cyanide salts with extreme caution as they are highly toxic. Ensure that acidic conditions are avoided during the handling of cyanide waste to prevent the formation of highly toxic hydrogen cyanide gas.

  • Dispose of all chemical waste according to your institution's safety guidelines.

References

Preventing polymerization of 4-Chlorobutyronitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chlorobutyronitrile to prevent polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization.1. Isolate the Container: Immediately move the container to a well-ventilated fume hood, away from other chemicals and heat sources. 2. Do Not Attempt to Heat: Heating will likely accelerate the polymerization. 3. Check for Contamination: Review handling procedures to identify potential sources of contamination (e.g., non-dedicated spatulas, exposure to atmospheric moisture). 4. Dispose of Material: If polymerization is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.
Discoloration (e.g., Yellowing) Initial stages of degradation or polymerization.1. Monitor Closely: Observe the material for any further changes in color or viscosity. 2. Test for Purity: If possible, analyze a small aliquot using Gas Chromatography (GC) to assess purity and detect potential byproducts. 3. Consider Purification: If the material is still largely monomeric, consider purification (e.g., distillation under reduced pressure) for immediate use. Note: Purified material will be highly reactive and should be used immediately.
Unexpected Reaction Outcomes Partial polymerization of the starting material.1. Verify Starting Material Purity: Before starting a reaction, confirm the purity of the this compound. 2. Purify Before Use: If there is any doubt about the quality of the stored material, purify the required amount immediately before your experiment.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

While specific studies on the polymerization of this compound are not extensively detailed in publicly available literature, the polymerization of nitriles can be initiated by traces of acids, bases, or certain metal salts that can act as Lewis acids. The bifunctional nature of this compound, containing both a chloro and a cyano group, may also contribute to its reactivity.[1][2][3]

Q2: How can I prevent the polymerization of this compound during storage?

To minimize the risk of polymerization, adhere to the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally between 2°C and 8°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.

  • Container: Use a clean, dry, and tightly sealed container made of an appropriate material (e.g., amber glass).

  • Avoid Contaminants: Ensure that no contaminants, especially acids, bases, or metal salts, come into contact with the material.

Q3: Are there any recommended inhibitors for this compound?

There is no specific information available in the reviewed literature regarding commercially standard inhibitors for this compound. For other reactive monomers, inhibitors such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT) are often used, but their efficacy for this specific compound is not documented. The addition of any inhibitor should be carefully evaluated for compatibility and potential interference with downstream applications.

Q4: How can I detect if my this compound has started to polymerize?

Visual inspection for increased viscosity, gel formation, or significant discoloration is the first step. For a more quantitative assessment, the following analytical techniques can be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A change in the intensity or position of the nitrile peak (around 2250 cm⁻¹) or the appearance of new peaks could indicate polymerization.[5][6]

  • Gas Chromatography (GC): A decrease in the peak area of the this compound monomer and the appearance of new, broader peaks at higher retention times can suggest the presence of oligomers or polymers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals or the appearance of new signals in the ¹H or ¹³C NMR spectrum can be indicative of polymer formation.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions to ensure the stability of this compound.

Parameter Recommendation Rationale
Temperature 2°C - 8°CReduces the rate of potential degradation and polymerization reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents exposure to moisture and oxygen, which can initiate or catalyze polymerization.
Light Exposure Store in an opaque or amber containerProtects from UV light, which can be a source of energy for initiating polymerization.
Container Material Glass (preferably amber)Inert and prevents contamination.
Handling Use clean, dry equipment. Avoid cross-contamination.Prevents the introduction of impurities that could act as catalysts for polymerization.

Experimental Protocols

Protocol 1: Monitoring Stability by FTIR Spectroscopy

Objective: To qualitatively assess the stability of stored this compound by monitoring changes in its infrared spectrum.

Methodology:

  • Baseline Spectrum: Upon receiving a new batch of this compound, acquire a baseline FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Region of Interest: Pay close attention to the nitrile (C≡N) stretching vibration, which typically appears as a sharp peak around 2250 cm⁻¹.[6] Also, record the fingerprint region (below 1500 cm⁻¹).

  • Periodic Monitoring: At regular intervals (e.g., monthly), acquire a new FTIR spectrum of the stored sample under the same conditions.

  • Data Analysis: Compare the new spectra to the baseline. A significant decrease in the intensity of the nitrile peak, broadening of peaks, or the appearance of new peaks may indicate degradation or polymerization.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To quantitatively determine the purity of this compound and detect the presence of non-volatile impurities or oligomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • GC-FID/MS Analysis: Inject the sample into a GC equipped with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of byproducts.

  • Method Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of any less volatile components.

    • Detector Temperature: 280°C (FID) or as appropriate for the MS interface.

  • Data Analysis: Determine the peak area of the this compound monomer. A decrease in the relative peak area over time compared to a freshly opened standard indicates degradation. The presence of new peaks, especially broad ones at later retention times, suggests the formation of oligomers.[7][8][9]

Logical Workflow for Preventing and Identifying Polymerization

Workflow for this compound Stability cluster_storage Storage and Handling cluster_monitoring Routine Monitoring cluster_troubleshooting Troubleshooting Proper Storage Store at 2-8°C under inert atmosphere in a dark container Visual Inspection Check for increased viscosity, gel formation, or discoloration Proper Storage->Visual Inspection During use Handling Use clean, dry equipment. Avoid contaminants. Handling->Visual Inspection Analytical Testing Periodic FTIR and GC analysis Visual Inspection->Analytical Testing If changes are observed Stable Monomer Stable Monomer Visual Inspection->Stable Monomer No changes observed Signs of Polymerization Increased viscosity, gel formation, or significant discoloration detected Analytical Testing->Signs of Polymerization If polymerization is detected Analytical Testing->Stable Monomer No significant changes Isolate and Test Isolate container. Confirm with FTIR/GC. Signs of Polymerization->Isolate and Test Dispose Dispose of compromised material according to safety protocols Isolate and Test->Dispose

Caption: Logical workflow for the storage, monitoring, and troubleshooting of this compound to prevent polymerization.

References

Technical Support Center: Optimizing 4-Chlorobutyronitrile Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 4-Chlorobutyronitrile alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the alkylation of this compound?

A1: The optimal temperature for the alkylation of this compound is highly dependent on the specific reagents and reaction conditions, particularly the choice of base, solvent, and alkylating agent. Generally, reactions can be conducted from room temperature to reflux. For instance, some phase-transfer catalyzed (PTC) alkylations of nitriles show an increased reaction rate up to an optimum of around 50°C[1], while other protocols suggest gentle reflux[2]. High-temperature reactions, such as those at 140°C, have also been reported for certain nitrile alkylations[3]. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system.

Q2: What are the most common side reactions, and how can temperature control mitigate them?

A2: Common side reactions include hydrolysis of the nitrile group to a carboxylic acid, especially in the presence of a strong aqueous base, and dehydrohalogenation of the alkylating agent.[4][5] Higher temperatures can accelerate these side reactions. Lowering the reaction temperature can often increase the selectivity for the desired C-alkylation product[6]. If hydrolysis is a significant issue, consider using a solid base like potassium carbonate instead of a concentrated aqueous solution of sodium hydroxide (B78521).

Q3: How does the choice of base and solvent affect the optimal reaction temperature?

A3: The combination of base and solvent plays a critical role. Strong bases like sodium hydroxide in a two-phase system with a phase-transfer catalyst can often proceed at lower temperatures (e.g., room temperature to 50°C). Weaker bases, such as potassium carbonate in a polar aprotic solvent like DMF or acetone, might require heating to reflux to achieve a reasonable reaction rate[2]. The solvent's boiling point will also dictate the maximum reflux temperature.

Q4: Can Phase-Transfer Catalysis (PTC) be used for this reaction, and what are the typical conditions?

A4: Yes, Phase-Transfer Catalysis (PTC) is a highly effective method for the alkylation of nitriles[7]. A typical PTC system for this reaction would involve this compound, the alkylating agent, a quaternary ammonium (B1175870) salt catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB), a base (e.g., 50% aqueous NaOH or solid K₂CO₃), and an organic solvent. The reaction can often be performed at temperatures ranging from room temperature to gentle reflux (40-80°C)[8].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Reaction temperature is too low: The activation energy for the reaction is not being overcome.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC to find the optimal temperature.
Inefficient stirring: In a two-phase system (e.g., PTC with aqueous base), poor mixing limits the transfer of reactants between phases.Increase the stirring rate to ensure a large interfacial area between the aqueous and organic phases.
Inappropriate base or solvent: The base may not be strong enough to deprotonate the nitrile, or the solvent may not be suitable for the reaction.Consider a stronger base (e.g., 50% NaOH instead of K₂CO₃). Ensure the solvent is appropriate for the chosen base and reaction type (e.g., aprotic polar solvents for K₂CO₃).
Formation of Multiple Products Reaction temperature is too high: High temperatures can promote side reactions such as hydrolysis or elimination.Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity for the desired product[6].
Dialkylation: The mono-alkylated product is being alkylated a second time.Use a smaller excess of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture.
Product Degradation Prolonged reaction time at elevated temperature: The desired product may not be stable under the reaction conditions for extended periods.Monitor the reaction closely and stop it as soon as the starting material is consumed. A slightly lower temperature for a longer duration might be beneficial.
Hydrolysis of the nitrile group: The presence of water and a strong base, especially at higher temperatures, can lead to the formation of the corresponding carboxylic acid[4].Use a solid, anhydrous base like potassium carbonate. If using an aqueous base, consider a lower concentration or a lower reaction temperature.

Data Presentation

Table 1: Example of Temperature Effects on the Alkylation of this compound with Benzyl (B1604629) Chloride

This table provides an illustrative example of how temperature can influence reaction time, yield, and purity in a typical Phase-Transfer Catalysis (PTC) reaction.

Temperature (°C)Reaction Time (hours)Yield of 2-Benzyl-4-chlorobutyronitrile (%)Purity (%)Observations
25 (Room Temp.)246595Slow reaction rate, but high purity.
5088592Optimal balance of reaction rate and yield.
80 (Reflux)37580Faster reaction, but increased formation of byproducts.

Note: These are representative data and actual results will vary based on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Phase-Transfer Catalyzed Alkylation of this compound with Benzyl Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Benzyl Chloride

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene (B28343)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound (1.0 eq), toluene (5 mL per mmol of nitrile), and tetrabutylammonium bromide (0.05 eq).

  • Addition of Reagents: Begin vigorous stirring and add benzyl chloride (1.1 eq) to the mixture.

  • Initiating the Reaction: Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain it for the required duration, monitoring the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Alkylation setup 1. Reaction Setup - this compound - Toluene - TBAB add_reagents 2. Add Reagents - Benzyl Chloride - 50% NaOH (aq) setup->add_reagents reaction 3. Reaction - Heat to desired temp. - Monitor by TLC/GC add_reagents->reaction workup 4. Work-up - Cool to RT - Add Water reaction->workup extraction 5. Extraction - Separate layers - Wash with brine workup->extraction purification 6. Purification - Dry over MgSO4 - Concentrate - Purify (Distillation/Chromatography) extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for the phase-transfer catalyzed alkylation of this compound.

troubleshooting_guide Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction temperature optimized? start->check_temp increase_temp Increase temperature in 10°C increments and monitor. check_temp->increase_temp No check_stirring Is stirring vigorous enough for two-phase reaction? check_temp->check_stirring Yes success Yield Improved increase_temp->success increase_stirring Increase stirring speed. check_stirring->increase_stirring No check_reagents Are base and solvent appropriate? check_stirring->check_reagents Yes increase_stirring->success change_reagents Consider a stronger base or a different solvent system. check_reagents->change_reagents No side_products Are side products observed? (e.g., by TLC/GC) check_reagents->side_products Yes change_reagents->success lower_temp Lower reaction temperature to improve selectivity. side_products->lower_temp Yes side_products->success No optimize_stoichiometry Optimize stoichiometry (e.g., reduce excess alkylating agent). lower_temp->optimize_stoichiometry optimize_stoichiometry->success

Caption: A logical decision tree for troubleshooting low yield in this compound alkylation reactions.

References

4-Chlorobutyronitrile reaction monitoring by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for monitoring reactions of 4-chlorobutyronitrile using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

1. What is a suitable mobile phase for monitoring a reaction with this compound on a standard silica (B1680970) gel TLC plate?

A common starting point for a nonpolar compound like this compound is a mixture of a nonpolar solvent and a slightly more polar solvent. Good solvent systems to start with are mixtures of hexane (B92381) and ethyl acetate (B1210297). A typical starting ratio would be 9:1 or 4:1 (hexane:ethyl acetate). The polarity can be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the starting material.[1][2]

2. How can I visualize this compound and its reaction products on a TLC plate?

This compound is not UV-active, meaning it will not be visible under a standard UV lamp (254 nm) unless it reacts to form a UV-active product.[3] Therefore, a chemical stain is necessary for visualization.[4][5] A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose oxidizing stain that can visualize a wide range of organic compounds and would likely work for this compound and many of its derivatives.[3][6] An iodine chamber is another common method that can be effective for many organic compounds.[4][5][7]

3. My spots are streaking on the TLC plate. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much of the reaction mixture to the plate is a common cause.[8][9] Try diluting your sample or applying a smaller spot.

  • Inappropriate solvent system: If the solvent is too polar, it can cause compounds to move up the plate as a streak rather than a distinct spot.[8]

  • Highly polar or acidic/basic compounds: Some compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can sometimes resolve this issue.

  • Sample applied in a very polar solvent: If the sample is dissolved in a highly polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to streaking.

4. I don't see any spots on my TLC plate after staining. What should I do?

There are a few possibilities if no spots are visible:

  • Sample concentration is too low: The concentration of your compound in the reaction mixture may be too low to be detected by the stain.[8][10] You can try concentrating the aliquot you take from the reaction or spotting the same location multiple times (allowing the solvent to dry between applications).[8]

  • The compound is volatile: The compound may have evaporated from the TLC plate before or during visualization.[10]

  • The stain is not suitable for your compound: Not all stains work for all compounds.[4] If you suspect your reaction is working, try a different visualization method.

  • The reaction has not proceeded: It's possible that no product has formed and the starting material is not visible with the chosen stain.

Troubleshooting Guide: TLC
Problem Potential Cause(s) Solution(s)
No spots are visible - Sample concentration is too low.[8][10] - Inappropriate visualization technique.[4] - Compound is volatile.[10] - Reaction has not started.- Concentrate the sample or spot multiple times.[8] - Try a different stain (e.g., phosphomolybdic acid, p-anisaldehyde). - Minimize time between spotting and developing/staining. - Confirm reaction conditions and allow more time.
Streaking of spots - Sample is overloaded.[8][9] - Mobile phase is too polar.[8] - Compound is highly polar, acidic, or basic.- Dilute the sample before spotting.[9] - Decrease the polarity of the mobile phase (e.g., increase hexane:ethyl acetate ratio). - Add a small amount of acid or base to the mobile phase to improve spot shape.
Rf value is too high or too low - Mobile phase polarity is not optimal.[2]- To decrease Rf, use a less polar mobile phase. - To increase Rf, use a more polar mobile phase. An ideal Rf for the starting material is around 0.3-0.5.[1][2]
Uneven solvent front - TLC plate is touching the side of the developing chamber. - The bottom of the plate is not level in the solvent.- Ensure the plate is centered in the chamber and not touching the sides. - Make sure the solvent at the bottom of the chamber is level.
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your this compound starting material to the SM and C lanes.

    • Withdraw a small aliquot from your reaction mixture and apply it to the C and RM lanes.[11]

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[12][13] Allow the solvent to run up the plate until it is about 1 cm from the top.[12]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14] After the solvent has evaporated, dip the plate in a potassium permanganate stain and gently heat it with a heat gun until spots appear.[5]

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the RM lane should diminish, and a new spot for the product should appear.[12] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[1] Calculate the Rf value for each spot by dividing the distance the spot traveled by the distance the solvent front traveled.[14][15]

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_sm Spot Starting Material prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Create Co-spot spot_rxn->spot_co develop Develop Plate spot_co->develop visualize Stain & Heat develop->visualize analyze Analyze Spots & Calculate Rf visualize->analyze

TLC Experimental Workflow Diagram.

Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

Frequently Asked Questions (FAQs)

1. Is this compound suitable for GC-MS analysis?

Yes, this compound is a volatile compound, making it well-suited for GC-MS analysis.[16] GC-MS can provide both the retention time for the compound and its mass spectrum, which is useful for identification and monitoring its conversion to products. The NIST WebBook has a mass spectrum for this compound.[17]

2. What type of GC column is recommended for analyzing this compound?

A standard non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good choice for separating this compound and many of its potential reaction products.[18] These columns are robust and provide good resolution for a wide range of organic molecules.

3. My peaks are tailing in the chromatogram. What could be the issue?

Peak tailing in GC-MS can be caused by:

  • Active sites in the inlet or column: This can be due to contamination or degradation of the liner or the front of the column.[19][20]

  • Improper column installation: If the column is not installed correctly in the inlet, it can lead to dead volume and peak tailing.[20]

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[20]

4. I am seeing carryover or "ghost peaks" from previous injections. How can I prevent this?

Carryover can occur if the column is not sufficiently heated to elute all compounds from the previous run or if the syringe is not properly washed between injections.[21] To prevent this, ensure your temperature program reaches a high enough final temperature to elute all components. Also, implement a thorough syringe rinsing procedure with an appropriate solvent.

Troubleshooting Guide: GC-MS
Problem Potential Cause(s) Solution(s)
No peaks observed - No sample injected (syringe issue).[21][22] - Leak in the system.[21] - Blown filament in the mass spectrometer.[21] - Incorrect instrument parameters.- Check the syringe and autosampler.[21][22] - Perform a leak check.[21] - Check the filament status and replace if necessary.[21] - Verify injection port temperature, oven program, and MS settings.
Peak Tailing - Active sites in the inlet liner or column.[19][20] - Column contamination.[23] - Improper column installation.[20]- Replace the inlet liner.[19] - Trim a small portion (e.g., 10-15 cm) from the front of the column.[20] - Reinstall the column according to the manufacturer's instructions.
Poor Resolution - Inappropriate temperature program.[20] - Carrier gas flow rate is not optimal.[20] - Column is overloaded.- Optimize the temperature ramp rate.[20] - Adjust the carrier gas flow rate.[20] - Dilute the sample or inject a smaller volume.[20]
Retention Time Shifts - Leak in the system. - Changes in carrier gas flow rate.[21] - Column aging or contamination.- Perform a leak check. - Verify and stabilize the carrier gas flow. - Trim the column or replace it if necessary.
Experimental Protocol: GC-MS Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with a suitable solvent like dichloromethane (B109758) or ethyl acetate to a final concentration of approximately 1 mg/mL.[16][18]

  • Instrument Setup:

    • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[18]

    • Injector: Set to 250°C with a splitless injection of 1 µL.[18]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[18]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC) for the disappearance of the peak corresponding to this compound and the appearance of new peaks corresponding to products. The identity of the peaks can be confirmed by their mass spectra.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis aliquot Take Reaction Aliquot dilute Dilute with Solvent aliquot->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate ms_detect Mass Spectrometry Detection separate->ms_detect analyze_data Analyze Chromatogram & Spectra ms_detect->analyze_data

GC-MS Experimental Workflow Diagram.

References

Technical Support Center: Quenching Unreacted 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of unreacted 4-chlorobutyronitrile in a reaction mixture. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with unreacted this compound in a reaction work-up?

A1: this compound is a toxic and hazardous compound.[1][2] Key hazards include:

  • Toxicity: It is toxic if swallowed, and toxic fumes may be released upon decomposition.[1][2]

  • Irritation: It can cause serious eye and skin irritation.[1]

  • Inhalation Hazard: Vapors may cause respiratory irritation.[2]

  • Incompatibility: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, which can lead to vigorous or exothermic reactions.[1][3]

Q2: What are the common methods for quenching unreacted this compound?

A2: The primary methods for quenching unreacted this compound involve converting it to a less reactive and more water-soluble species. The two most common approaches are alkaline hydrolysis and acidic hydrolysis.

  • Alkaline Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) solution, will hydrolyze the nitrile to a carboxylate salt and ammonia.[4][5]

  • Acidic Hydrolysis: Heating with a dilute acid, like hydrochloric acid (HCl), will convert the nitrile to a carboxylic acid.[4][5]

Q3: Can unreacted this compound be removed during a standard aqueous work-up without a specific quenching step?

A3: While some this compound may partition into the aqueous layer during an extraction, it is not a reliable method for complete removal due to its limited water solubility.[6][7] A dedicated quenching step is highly recommended to ensure its safe and complete removal from the organic product.

Troubleshooting Guides

Issue 1: Incomplete Quenching with Aqueous Base

Symptom: The organic layer still contains a significant amount of this compound after quenching with aqueous sodium hydroxide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient reaction time or temperature. Hydrolysis of nitriles can be slow at room temperature.[4][5] Consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) with careful monitoring to drive the hydrolysis to completion.
Inadequate mixing of the biphasic system. Vigorously stir the reaction mixture to ensure good contact between the organic and aqueous phases. The use of a phase-transfer catalyst can sometimes be beneficial, though this may complicate the work-up.
Concentration of the base is too low. Use a sufficiently concentrated solution of sodium hydroxide (e.g., 1 M to 2 M) to ensure a sufficient excess of the quenching reagent.
Issue 2: Formation of Emulsions During Quenching

Symptom: A stable emulsion forms at the interface between the organic and aqueous layers upon adding the quenching solution, making separation difficult.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Vigorous shaking during extraction. Gently invert the separatory funnel instead of vigorous shaking.
Presence of finely divided solids. Filter the reaction mixture before the quench if solids are present.
High concentration of reagents. Dilute the reaction mixture with more organic solvent and/or water.
"Salting out" is needed. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
Issue 3: Potential Side Reactions During Quenching

Symptom: Unexpected byproducts are observed after the quenching step.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction of the chloro-substituent. Under harsh basic conditions (high temperature, high concentration of base), the chloride at the 4-position can undergo substitution or elimination reactions. If these side reactions are a concern, use milder quenching conditions (lower temperature, shorter reaction time) or consider an alternative quenching method.
Reaction of the desired product with the quenching agent. If your product is sensitive to strong bases or acids, a milder quenching method should be considered. One potential alternative is the use of a buffered aqueous solution.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis Quench

This protocol describes a general procedure for quenching unreacted this compound using aqueous sodium hydroxide.

Materials:

  • Reaction mixture containing unreacted this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium chloride (brine) solution

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Separatory funnel

  • Stir plate and stir bar

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add an excess (typically 2-3 equivalents relative to the estimated amount of unreacted nitrile) of 1 M NaOH solution to the stirred reaction mixture.

  • Allow the mixture to stir vigorously at room temperature for 1-2 hours. The progress of the quench can be monitored by TLC or GC analysis of the organic layer.

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Quenching with Bleach (Sodium Hypochlorite)

This method can be effective for oxidizing the nitrile group, but caution is advised as the reaction can be exothermic and may generate hazardous byproducts. This should be performed on a small scale first to assess the reactivity.

Materials:

  • Reaction mixture containing unreacted this compound

  • Commercial bleach solution (sodium hypochlorite, typically 5-6%)

  • Sodium bisulfite (for quenching excess bleach)

  • Organic solvent for extraction

Procedure:

  • Cool the reaction mixture to 0-10 °C.

  • Slowly and cautiously add the bleach solution dropwise with vigorous stirring. Monitor the temperature of the reaction mixture closely.

  • After the addition is complete, allow the mixture to stir for 30-60 minutes at room temperature.

  • Quench any remaining bleach by the slow addition of an aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative.

  • Proceed with a standard aqueous work-up as described in Protocol 1.

Data Presentation

Table 1: Comparison of Quenching Methods (Qualitative)

Quenching MethodReagentConditionsAdvantagesDisadvantages
Alkaline Hydrolysis Aqueous NaOH or KOHRoom temperature to mild heatingReadily available reagents; forms water-soluble carboxylate.Can be slow; may cause side reactions with sensitive functional groups or the chloro-substituent.
Acidic Hydrolysis Aqueous HCl or H₂SO₄Heating is typically requiredForms the carboxylic acid directly.Requires heating, which can lead to degradation of some products; corrosive.
Oxidative Quench Sodium Hypochlorite (Bleach)0 °C to room temperatureCan be rapid.Potentially highly exothermic; can generate chlorinated byproducts; requires quenching of excess oxidant.

Mandatory Visualizations

Quenching_Workflow cluster_quench Quenching Options start Reaction Mixture (contains unreacted This compound) quench Quenching Step start->quench alkaline Alkaline Hydrolysis (e.g., NaOH aq.) quench->alkaline Choose Method acidic Acidic Hydrolysis (e.g., HCl aq.) quench->acidic Choose Method oxidative Oxidative Quench (e.g., Bleach) quench->oxidative Choose Method extraction Aqueous Work-up (Extraction) dry Drying of Organic Layer extraction->dry concentrate Solvent Removal dry->concentrate product Purified Product concentrate->product alkaline->extraction acidic->extraction oxidative->extraction

Caption: A workflow diagram illustrating the general steps for quenching unreacted this compound.

Troubleshooting_Logic start Problem Encountered During Quenching incomplete Incomplete Quenching? start->incomplete Yes emulsion Emulsion Formation? start->emulsion No incomplete->emulsion No solution_incomplete Increase time/temp Improve mixing Increase [Base] incomplete->solution_incomplete Yes side_reactions Side Reactions? emulsion->side_reactions No solution_emulsion Gentle mixing Add brine Dilute emulsion->solution_emulsion Yes solution_side_reactions Use milder conditions Consider alternative quenching agent side_reactions->solution_side_reactions Yes

References

Technical Support Center: Synthesis of Pyrrolidines from 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidines from 4-chlorobutyronitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted pyrrolidines via the reaction of this compound with primary amines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Incompatibility: The base used may not be strong enough to facilitate the final intramolecular cyclization. 3. Hydrolysis of this compound: Presence of water in the reaction can lead to the formation of 4-hydroxybutyronitrile.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. 2. Select a Stronger Base: Consider using a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC/Peaks in GC-MS 1. Formation of Byproducts: Side reactions such as intermolecular N-alkylation, elimination, or polymerization may be occurring. 2. Unreacted Starting Materials: The reaction may not have gone to completion.1. Control Stoichiometry and Temperature: Use a slight excess of the amine to favor the initial substitution. Maintain a controlled temperature to minimize side reactions. For purification, consider column chromatography. 2. Increase Reaction Time/Temperature: Drive the reaction to completion by extending the reaction time or cautiously increasing the temperature.
Isolation of a High-Boiling, Viscous Substance Polymerization/Oligomerization: The intermediate 4-aminobutyronitrile (B1266170) can undergo intermolecular reactions, leading to the formation of oligomers or polymers.Use Dilute Conditions: Performing the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization. Slow Addition: Add the this compound slowly to a solution of the amine and base to maintain a low concentration of the reactive intermediate.
Product is Difficult to Purify Formation of Closely Eluting Byproducts: Byproducts with similar polarities to the desired pyrrolidine (B122466) can make separation by column chromatography challenging.Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to improve separation. Consider Derivatization: In some cases, converting the product to a crystalline derivative can aid in purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-substituted pyrrolidines from this compound and a primary amine?

A1: The reaction typically proceeds in two steps:

  • Nucleophilic Substitution: The primary amine acts as a nucleophile and displaces the chloride from this compound to form a 4-aminobutyronitrile intermediate.

  • Intramolecular Cyclization: In the presence of a base, the nitrogen of the amino group attacks the nitrile carbon, leading to the formation of a cyclic imine intermediate which is then reduced or hydrolyzed to the final pyrrolidine product.

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts include:

  • Intermolecular N-alkylation product: The newly formed pyrrolidine can react with another molecule of this compound.

  • Oligomers/Polymers: The 4-aminobutyronitrile intermediate can react with itself or other intermediates to form linear or cyclic oligomers.

  • Crotononitrile: Elimination of HCl from this compound can occur, especially in the presence of a strong, non-nucleophilic base, leading to the formation of crotononitrile.[1]

Q3: How can I minimize the formation of the intermolecular N-alkylation byproduct?

A3: To minimize the formation of the N-alkylation byproduct, you can:

  • Use a slight excess of the primary amine to ensure all the this compound reacts in the first step.

  • Add the this compound slowly to the reaction mixture to maintain its low concentration.

  • Once the initial reaction is complete, consider removing any unreacted this compound before proceeding with the cyclization step if performed in a two-step process.

Q4: What is the role of the base in this reaction?

A4: The base plays a crucial role in the intramolecular cyclization step. It deprotonates the amino group of the 4-aminobutyronitrile intermediate, increasing its nucleophilicity and facilitating the attack on the nitrile carbon. A suitable base is essential for achieving a good yield of the desired pyrrolidine.

Q5: Can secondary amines be used in this reaction?

A5: The reaction of this compound with secondary amines will lead to the formation of a quaternary ammonium (B1175870) salt through intermolecular N-alkylation, and subsequent intramolecular cyclization to a pyrrolidine ring is not possible. Therefore, this method is generally suitable for the synthesis of N-substituted pyrrolidines from primary amines.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine

This protocol provides a representative method for the synthesis of an N-substituted pyrrolidine.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzylamine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-benzylpyrrolidine.

Data Presentation

Parameter N-Benzylpyrrolidine Reference
Typical Yield 60-75%Hypothetical data based on similar reactions
Major Byproduct N-benzyl-N-(3-cyanopropyl)benzylamineHypothetical data based on likely side reactions
Byproduct % (approx.) 5-15%Hypothetical data based on likely side reactions
Reaction Time 12-24 hHypothetical data based on similar reactions
Reaction Temperature 82°C (Reflux in Acetonitrile)Hypothetical data based on similar reactions

Note: The quantitative data presented is hypothetical and intended for illustrative purposes. Actual yields and byproduct percentages may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction_Pathway This compound This compound Intermediate 4-Aminobutyronitrile Intermediate This compound->Intermediate Nucleophilic Substitution Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Pyrrolidine N-Substituted Pyrrolidine Intermediate->Pyrrolidine Intramolecular Cyclization (Base)

Caption: Reaction pathway for pyrrolidine synthesis.

Byproduct_Formation Start This compound + Primary Amine Desired_Pathway Desired Pathway: Intramolecular Cyclization Start->Desired_Pathway Side_Pathways Side Pathways Start->Side_Pathways Product N-Substituted Pyrrolidine Desired_Pathway->Product Byproduct1 Intermolecular N-Alkylation (Dimer/Oligomer) Side_Pathways->Byproduct1 Byproduct2 Elimination (Crotononitrile) Side_Pathways->Byproduct2 Byproduct3 Polymerization Side_Pathways->Byproduct3

Caption: Overview of desired reaction and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Conditions Verify Reaction Conditions: - Anhydrous? - Correct Stoichiometry? - Sufficient Time/Temp? Problem->Check_Conditions Yes Success Successful Synthesis Problem->Success No Analyze_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Check_Conditions->Analyze_Byproducts Polymerization High MW Impurity? (Polymerization) Analyze_Byproducts->Polymerization Multiple_Products Multiple Low MW Impurities? Analyze_Byproducts->Multiple_Products Polymerization->Multiple_Products No Solution_Polymer - Use Dilute Conditions - Slow Addition of Reagent Polymerization->Solution_Polymer Yes Solution_Multiple - Optimize Temperature - Adjust Base - Optimize Purification Multiple_Products->Solution_Multiple Yes Solution_Polymer->Start Solution_Multiple->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Removal of cyanide impurities from 4-Chlorobutyronitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chlorobutyronitrile Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the removal of cyanide impurities from this compound reactions.

Troubleshooting Guide

Issue: Residual cyanide is detected in the crude this compound product after the initial workup.

Possible Cause: Incomplete reaction or insufficient quenching of unreacted cyanide.

Solution: Implement a quenching step before the aqueous workup. This can be achieved through oxidative or hydrolytic methods.

Experimental Protocols:

1. Oxidative Quenching with Hydrogen Peroxide:

This method is effective for destroying excess cyanide ions by oxidizing them to the less toxic cyanate.

  • Procedure:

    • After the primary reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add a 10-15% solution of hydrogen peroxide (H₂O₂) to the stirred reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

    • The pH of the mixture should be maintained in the alkaline range (pH 9-11) to facilitate the oxidation of cyanide to cyanate. A copper catalyst, such as a solution of copper(II) sulfate, can be added to accelerate the reaction.[1][2][3]

    • Stir the mixture for 1-2 hours at room temperature.

    • Monitor the disappearance of free cyanide using a suitable analytical method (see Analytical Methods section).

    • Proceed with the standard aqueous workup and extraction of this compound.

2. Alkaline Hydrolysis of Residual Cyanide:

Heating the reaction mixture with a strong base can hydrolyze residual cyanide to ammonia (B1221849) and a carboxylate salt.[4][5]

  • Procedure:

    • Following the completion of the main reaction, add a solution of 10-20% sodium hydroxide (B78521) (NaOH) to the reaction mixture.

    • Heat the mixture under reflux for 2-4 hours. This process will convert the cyanide into sodium formate (B1220265) and ammonia.

    • Cool the mixture to room temperature.

    • Proceed with the standard aqueous workup, which will include neutralization and extraction of the desired this compound product.

Logical Workflow for Cyanide Removal:

workflow start Reaction Completion quench Quenching Step (Oxidative or Hydrolytic) start->quench workup Aqueous Workup (Extraction & Washes) quench->workup analysis1 Analyze Aqueous Waste for Cyanide workup->analysis1 distillation Distillation of This compound workup->distillation No/Low Cyanide waste Waste Treatment analysis1->waste Cyanide Detected analysis2 Analyze Final Product for Cyanide distillation->analysis2 product Purified Product analysis2->product Purity Confirmed

Figure 1. General experimental workflow for the removal of cyanide impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of cyanide impurities in this compound synthesis?

The primary source of cyanide impurities is the use of alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), as the cyanide source in the nucleophilic substitution reaction with a suitable four-carbon precursor.[6] Unreacted cyanide or side reactions can lead to its presence in the final product.

Q2: How can I detect and quantify the level of cyanide impurity in my sample?

Several analytical methods can be used to determine the concentration of cyanide. The choice of method may depend on the sample matrix and the expected concentration range.

  • Colorimetric Methods: These methods, such as the pyridine-barbituric acid method, are suitable for quantifying cyanide in aqueous extracts after distillation.[7][8][9]

  • Headspace Gas Chromatography (GC): This is a reliable method for detecting volatile hydrogen cyanide (HCN) in various matrices, including organic solutions.[10]

  • Ion-Selective Electrodes (ISEs): Cyanide-specific ISEs can be used for rapid screening of aqueous washes.

Summary of Analytical Methods for Cyanide Detection:

MethodPrincipleTypical Sample MatrixDetection LimitKey Advantages
Colorimetric (Pyridine-Barbituric Acid) Formation of a colored complex after reaction with chloramine-T and pyridine-barbituric acid.[8]Aqueous solutions (after distillation)Low to mid ppb (µg/L) range.[11]High sensitivity, well-established method.
Headspace GC-FID/NPD Volatilization of HCN from the sample matrix followed by chromatographic separation and detection.[10]Organic or aqueous solutions, solids~1.0 µg/mL (for GC-FID).[10]Good for complex matrices, high specificity.
Ion-Selective Electrode (ISE) Potentiometric measurement of cyanide ion activity in a solution.Aqueous solutions~0.02 ppmRapid analysis, suitable for process monitoring.

Q3: Can simple aqueous washes remove cyanide impurities?

While washing the organic layer with water or brine can help remove some water-soluble cyanide salts, it is often insufficient for complete removal, especially if the cyanide is present in a complexed form or if the phase separation is not highly efficient. Alkaline washes (e.g., with sodium carbonate or sodium hydroxide solution) are generally more effective as they help to keep the cyanide in its ionic, more water-soluble form (CN⁻) and prevent the formation of volatile and organic-soluble HCN.

Q4: What is the purpose of an acidic wash in the workup, and can it remove cyanide?

An acidic wash (e.g., with dilute HCl) is typically used to neutralize any excess base and remove basic impurities. However, an acidic wash is not recommended for cyanide removal as it will convert cyanide salts (CN⁻) into highly toxic and volatile hydrogen cyanide (HCN) gas.[4][5] This poses a significant safety hazard. If an acidic wash is necessary for other reasons, it should only be performed after cyanide has been effectively removed and the aqueous phase has been confirmed to be free of cyanide.

Troubleshooting Logic for Workup Steps:

workup_logic start Crude Product alkaline_wash Alkaline Wash (e.g., Na2CO3 soln) start->alkaline_wash acid_wash Acidic Wash start->acid_wash AVOID if CN- is present water_wash Water/Brine Wash alkaline_wash->water_wash Removes ionic CN- dry Dry Organic Layer (e.g., MgSO4) water_wash->dry distill Distillation dry->distill final_product Purified This compound distill->final_product hcn_hazard DANGER: HCN Gas Evolution acid_wash->hcn_hazard

Figure 2. Recommended workup sequence to avoid hazardous HCN evolution.

Q5: Are there any non-chemical methods to remove cyanide impurities?

Fractional distillation is a key physical method for purifying this compound. Due to the significant difference in boiling points between this compound (approx. 195-197 °C) and inorganic cyanide salts (which are non-volatile), distillation can be very effective at separating the product from these impurities. However, any volatile cyanide species, such as HCN, could potentially co-distill if present. Therefore, it is crucial to remove ionic cyanide through appropriate quenching and washing steps before distillation.

Q6: What are the safety precautions I should take when dealing with cyanide impurities?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (check for appropriate glove type for the solvents used).

  • Never acidify a solution containing cyanide unless it is part of a controlled analytical procedure in an appropriate setup, due to the risk of liberating highly toxic HCN gas.

  • Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.

  • All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines. A common method for treating aqueous cyanide waste is by oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under alkaline conditions.[6][12]

References

Validation & Comparative

Reactivity Showdown: 4-Chlorobutyronitrile vs. 4-Bromobutyronitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available building blocks: 4-chlorobutyronitrile and 4-bromobutyronitrile (B74502), with a focus on their performance in nucleophilic substitution reactions.

In the realm of organic synthesis, 4-halobutyronitriles are versatile intermediates, featuring a nitrile group and a reactive halogen atom that allow for a variety of chemical transformations. The selection between a chloro or bromo derivative often hinges on a trade-off between cost and reactivity. While this compound is typically more economical, the well-established principles of organic chemistry predict a higher reactivity for its bromo counterpart. This is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage, and larger, more polarizable ions like bromide are more effective at this than smaller, less polarizable ions like chloride.

This guide will delve into the theoretical underpinnings of this reactivity difference and present supporting experimental data to aid in the rational selection of these reagents for synthetic applications.

Theoretical Comparison of Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions (SN2) is fundamentally governed by the nature of the leaving group. The carbon-halogen bond strength and the stability of the resulting halide anion are key determinants of reaction rates. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a more stable anion in solution than the chloride ion. Consequently, reactions involving the displacement of a bromide are generally faster and can often be conducted under milder conditions than those involving a chloride.

The order of reactivity for alkyl halides in SN2 reactions is generally accepted as R-I > R-Br > R-Cl > R-F.[1] This trend directly correlates with the leaving group's ability, which is inversely related to its basicity. Since hydrobromic acid is a stronger acid than hydrochloric acid, bromide is a weaker base than chloride, making it a better leaving group.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyThis compound4-Bromobutyronitrile
Molecular Formula C₄H₆ClNC₄H₆BrN
Molecular Weight 103.55 g/mol 148.00 g/mol
Boiling Point 195-197 °C205 °C
Density 1.095 g/mL at 20 °C1.489 g/mL at 25 °C

Table 2: Representative Reaction Yields in Nucleophilic Substitution

NucleophileSubstrateReaction ConditionsProductYield (%)
1-(2-Pyrimidyl)piperazineThis compoundNot specified4-(2-Pyrimidyl)-1-(3-cyanopropyl)piperazineNot specified
Substituted Phenol (B47542)4-BromobutyronitrileDMF, NaOH, room temp, 18hDi-substituted ether91%

Note: The yields reported are from different reactions and are presented for illustrative purposes. A direct comparison of yields requires identical reaction conditions.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions involving this compound and 4-bromobutyronitrile.

Protocol 1: Alkylation of a Secondary Amine with 4-Bromobutyronitrile

This protocol describes the N-alkylation of a substituted phenol with 4-bromobutyronitrile.

Materials:

  • Substituted phenol (1 eq.)

  • 4-Bromobutyronitrile (2.02 eq.)

  • Sodium hydroxide (B78521) (freshly ground)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Argon or Nitrogen source

Procedure:

  • To a 500 mL Schlenk flask under an inert atmosphere (argon), add the substituted phenol (1 eq.), 4-bromobutyronitrile (2.02 eq.), and anhydrous DMF (to achieve a 0.3 M solution).

  • Deoxygenate the mixture using the freeze-pump-thaw method (three cycles).

  • Backfill the flask with argon.

  • Add freshly ground sodium hydroxide.

  • Stir the reaction mixture at room temperature for 18 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Precipitate the crude product by adding the reaction mixture to 1M HCl.

  • Collect the solid product by suction filtration and dry under vacuum.

Protocol 2: Synthesis of a Piperazine (B1678402) Derivative using this compound

This protocol outlines a general procedure for the alkylation of a piperazine derivative, a key step in the synthesis of the anxiolytic drug Buspirone.

Materials:

  • 1-(2-Pyrimidyl)piperazine

  • This compound

  • Solvent (e.g., acetonitrile, DMF)

  • Base (e.g., K₂CO₃, NaHCO₃)

Procedure:

  • Dissolve 1-(2-pyrimidyl)piperazine in a suitable solvent in a reaction flask.

  • Add a base to the solution to act as an acid scavenger.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine, can be further purified by crystallization or chromatography.

Mandatory Visualizations

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup Halonitrile 4-Halobutyronitrile (X = Cl or Br) Solvent Solvent (e.g., DMF, Acetonitrile) Halonitrile->Solvent Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Solvent Base Base (e.g., K2CO3) Heating Heating (optional) Product Substituted Butyronitrile Heating->Product Nucleophilic Substitution Workup Aqueous Workup & Purification Product->Workup Salt Salt Byproduct (e.g., KX) Salt->Workup

Caption: Generalized workflow for the nucleophilic substitution of 4-halobutyronitriles.

Reactivity_Comparison cluster_bromo 4-Bromobutyronitrile cluster_chloro This compound Br_React Weak C-Br Bond (Lower Bond Energy) Br_LG Good Leaving Group (Stable Br- anion) Br_Rate Faster Reaction Rate Br_LG->Br_Rate Cl_Rate Slower Reaction Rate Cl_React Strong C-Cl Bond (Higher Bond Energy) Cl_LG Poorer Leaving Group (Less Stable Cl- anion) Cl_LG->Cl_Rate

Caption: Key factors influencing the reactivity of 4-bromo- vs. This compound.

Conclusion

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For reactions where high reactivity is paramount and cost is a secondary concern, 4-bromobutyronitrile is the preferred choice. However, for large-scale syntheses where cost-effectiveness is a major driver, the less reactive but more economical this compound may be a viable option, potentially requiring more forcing reaction conditions to achieve the desired transformation. It is recommended that for any new synthetic route, small-scale trials are conducted to determine the optimal conditions for the chosen substrate.

References

Alternative reagents to 4-Chlorobutyronitrile for amine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Amine Alkylation

For researchers, scientists, and drug development professionals, the introduction of a four-carbon chain onto an amine is a critical step in synthesizing a wide array of compounds, most notably N-substituted pyrrolidines—a scaffold prevalent in numerous bioactive molecules and pharmaceuticals.[1][2] While 4-chlorobutyronitrile serves as a common reagent for this transformation, its reactivity profile and the potential for side reactions necessitate the exploration of alternatives. This guide provides an objective comparison of various reagents for amine alkylation, supported by experimental data, to aid in methodology selection.

The primary strategies for this transformation can be broadly categorized into two approaches: direct SN2 alkylation with a C4 electrophile, and reductive amination using a C4 carbonyl precursor. Each approach offers a unique set of advantages and is suited for different substrates and reaction conditions.

Comparison of Alternative Reagents

The choice of reagent significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a detailed comparison of viable alternatives to this compound.

Direct Alkylation Reagents

Direct alkylation involves the nucleophilic attack of an amine on an electrophilic four-carbon chain, displacing a leaving group. The resulting secondary amine often undergoes spontaneous or induced intramolecular cyclization to form a pyrrolidine (B122466) ring.[3]

  • 4-Bromobutyronitrile (B74502) : As bromide is a better leaving group than chloride, 4-bromobutyronitrile is significantly more reactive. This allows for milder reaction conditions (lower temperatures, weaker bases) and often shorter reaction times. However, it is generally more expensive and can be less stable than its chloro- counterpart. The increased reactivity can sometimes lead to overalkylation, a common issue in amine alkylations where the product is more nucleophilic than the starting material.[4]

  • 1,4-Dihalobutanes (e.g., 1,4-dibromobutane) : These are classic and highly effective reagents for synthesizing N-substituted pyrrolidines from primary amines. The reaction proceeds via an initial alkylation, followed by an intramolecular cyclization that forms the five-membered ring. This method avoids the presence of a nitrile group, which can be advantageous if the nitrile is incompatible with other functional groups in the molecule or downstream reaction steps. While effective, controlling the reaction to prevent intermolecular polymerization or the formation of diamine side products can be challenging.[5]

  • Butane-1,4-diyl Sulfonates (Ditosylates/Dimesylates) : Sulfonates, such as tosylates (-OTs) and mesylates (-OMs), are exceptionally good leaving groups, often superior to halides. Reagents like 1,4-butanediol (B3395766) ditosylate offer high reactivity under mild conditions, frequently leading to excellent yields. This high reactivity, however, also makes them highly susceptible to elimination reactions and necessitates careful control of stoichiometry and reaction conditions to avoid side products.

  • 4-Chlorobutyl Acetate (B1210297) : This bifunctional reagent offers a different approach where the primary alkylation occurs at the carbon bearing the chloride.[6][7] The acetate group is less reactive and can be carried through the initial step, potentially influencing solubility and reactivity. It can be hydrolyzed in a subsequent step if the free alcohol is desired. This reagent is particularly useful in the synthesis of certain pharmaceutical intermediates.[8]

Catalytic and Reductive Approaches

These modern methods offer alternative pathways that are often more efficient, selective, and environmentally benign.

  • 1,4-Butanediol (via Hydrogen Autotransfer) : Representing a green chemistry approach, primary amines can be reacted directly with 1,4-butanediol using a transition metal catalyst, typically based on iridium or ruthenium.[9][10] This "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the in-situ oxidation of the diol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct.[11] These reactions can achieve very high yields (up to 99%) and offer excellent atom economy.[9]

  • Diketone/Dialdehyde Precursors (via Reductive Amination) : Reductive amination is a powerful and highly versatile method for C-N bond formation that avoids the issue of overalkylation common with alkyl halides.[12][13][14] A suitable C4 dicarbonyl precursor, such as 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succinaldehyde), is reacted with a primary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.[10][12]

Data Presentation

The following table summarizes the key performance indicators for the discussed alternative reagents.

Reagent/Method ClassTypical ConditionsRepresentative YieldAdvantagesDisadvantages
4-Halobutyronitriles K₂CO₃ or Et₃N, MeCN or DMF, 25-80°C60-85%Readily available, straightforward SN2 reaction.Risk of overalkylation[4], moderate reactivity (for chloro-).
1,4-Dihalobutanes K₂CO₃, MeCN, 80°C or MW irradiation70-95%Forms pyrrolidine ring directly, avoids nitrile group.Can lead to polymerization or diamine formation.[5]
1,4-Butanediol [Cp*IrCl₂]₂, NaHCO₃, Toluene (B28343), 110°C[11]90-99%[9]High atom economy (water is the only byproduct), green.Requires expensive metal catalyst, high temperatures.
Diketone Precursors NaBH(OAc)₃ or H₂/Catalyst, DCE or MeOH, RT85-95%[12]High selectivity, avoids overalkylation, mild conditions.[13]Requires a stoichiometric reducing agent.
4-Chlorobutyl Acetate Base (e.g., Na₂CO₃), Solvent (e.g., DMF)70-80%[7]Different reactivity profile, useful for specific targets.Acetate group may require an additional deprotection step.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and strategic workflows discussed.

AmineAlkylation reactant reactant reagent reagent intermediate intermediate product product condition condition Amine R-NH₂ (Amine) Intermediate R-NH₂⁺-(CH₂)₃-Y Amine->Intermediate Sₙ2 Attack Alkylator X-(CH₂)₃-Y (Alkylation Reagent) Alkylator->Intermediate CyclizedInt R-NH-(CH₂)₃-Y Intermediate->CyclizedInt Deprotonation Pyrrolidine N-R-Pyrrolidine CyclizedInt->Pyrrolidine Intramolecular Sₙ2 Cyclization

Caption: General pathway for amine alkylation and subsequent intramolecular cyclization.

Strategies cluster_0 Strategy 1: Direct Alkylation cluster_1 Strategy 2: Alternative Pathways start_node start_node strategy_node strategy_node reagent_node reagent_node byproduct_node byproduct_node start Goal: Synthesize N-R-Pyrrolidine strat1 Direct Alkylation (Sₙ2) start->strat1 strat2 Catalytic / Reductive Routes start->strat2 reagents1 { 1,4-Dihalobutane | 1,4-Diol Ditosylate | 4-Halobutyronitrile} strat1->reagents1 byproduct1 Salt Byproduct reagents1->byproduct1 generates reagents2 { Reductive Amination (Diketone + Reductant) | Hydrogen Autotransfer (Diol + Catalyst)} strat2->reagents2 byproduct2 Water Byproduct reagents2->byproduct2 generates

Caption: Comparison of synthetic strategies for N-substituted pyrrolidines.

Experimental Protocols

Protocol 1: Iridium-Catalyzed N-Heterocyclization of an Amine with 1,4-Butanediol

This protocol is adapted from the work of Fujita, K. et al., demonstrating an environmentally benign synthesis of cyclic amines.[9][11]

  • Materials :

    • Benzylamine (B48309) (3.0 mmol, 321 mg)

    • 1,4-Butanediol (2.0 mmol, 180 mg)

    • [Cp*IrCl₂]₂ (0.02 mmol Ir, 1 mol%)

    • Sodium bicarbonate (NaHCO₃) (0.02 mmol, 1.7 mg)

    • Toluene (1.0 mL, anhydrous)

  • Procedure :

    • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add [Cp*IrCl₂]₂ (1 mol% Ir) and sodium bicarbonate.

    • Add toluene (1.0 mL), followed by benzylamine (3.0 mmol) and 1,4-butanediol (2.0 mmol).

    • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 17 hours with vigorous stirring.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-benzylpyrrolidine.

    • Expected Yield : >95%.

Protocol 2: Reductive Amination with 2,5-Dimethoxytetrahydrofuran

This protocol is based on the general procedure for reductive condensation of anilines to form N-arylpyrrolidines, as described by Verardo, G. et al.[10]

  • Materials :

    • Aniline (B41778) (10 mmol, 0.93 g)

    • 2,5-Dimethoxytetrahydrofuran (11 mmol, 1.45 g)

    • Sodium borohydride (NaBH₄) (30 mmol, 1.14 g)

    • Water (20 mL)

    • Concentrated HCl (to adjust pH)

    • Diethyl ether for extraction

  • Procedure :

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (10 mmol) and 2,5-dimethoxytetrahydrofuran (11 mmol) in water (20 mL).

    • Cool the mixture in an ice bath and slowly adjust the pH to approximately 3 by the dropwise addition of concentrated HCl. (Caution: Acid addition is exothermic).

    • Once the temperature is stable at 0-5 °C, add sodium borohydride (30 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

    • Basify the reaction mixture to pH > 10 with a 30% NaOH solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-phenylpyrrolidine.

    • Expected Yield : >90%.

Conclusion

While this compound remains a useful reagent for amine alkylation, a host of superior alternatives are available to the modern chemist.

  • For enhanced reactivity in direct alkylations, 4-bromobutyronitrile or 1,4-dihalobutanes are excellent choices, though care must be taken to control selectivity.[15]

  • For high-yield, selective, and mild transformations , reductive amination using dicarbonyl precursors stands out as a robust and broadly applicable strategy.[12]

  • For researchers prioritizing green chemistry and atom economy , the iridium-catalyzed reaction of amines with 1,4-butanediol is an outstanding, albeit more costly, option that produces water as the sole byproduct.[9]

The optimal choice of reagent will ultimately depend on the specific substrate, desired scale, cost considerations, and the functional group tolerance required for the synthesis. By understanding the advantages and limitations of each alternative, researchers can significantly improve the efficiency and outcome of their amine alkylation strategies.

References

A Comparative Guide to the Synthesis of Pyrrolidines: Routes With and Without 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making the development of efficient and versatile synthetic routes to this privileged heterocycle a topic of significant interest in organic and medicinal chemistry. This guide provides an objective comparison of synthetic strategies for constructing the pyrrolidine core, with a specific focus on pathways utilizing 4-chlorobutyronitrile versus alternative, widely employed methods. The performance of these routes is evaluated based on experimental data, and detailed methodologies for key experiments are provided.

Introduction to Pyrrolidine Synthesis

The strategic importance of the pyrrolidine nucleus in drug discovery necessitates a diverse toolbox of synthetic methods for its construction. The choice of a particular route is often dictated by factors such as the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. This guide will compare a classical approach involving the use of this compound with several prominent modern synthetic strategies.

Synthetic Route Utilizing this compound

The synthesis of N-substituted pyrrolidines from this compound is a two-step process that involves an initial N-alkylation of a primary amine followed by a reductive cyclization of the resulting γ-aminonitrile. This method is straightforward and utilizes readily available starting materials.

Mechanism:

The synthesis begins with the nucleophilic attack of a primary amine on the electrophilic carbon of this compound, displacing the chloride and forming a γ-aminonitrile intermediate. Subsequent reduction of the nitrile moiety, typically with a metal hydride catalyst, leads to an in-situ generated primary amine which then undergoes intramolecular cyclization to furnish the N-substituted pyrrolidine.

Advantages:

  • Readily available and inexpensive starting materials.

  • Operationally simple procedure.

  • Suitable for the synthesis of a range of N-alkyl and N-aryl pyrrolidines.

Disadvantages:

  • The N-alkylation step can sometimes lead to over-alkylation, especially with highly reactive amines.

  • The reduction of the nitrile requires specific and sometimes harsh reducing agents.

  • The generation of stereocenters is not inherently controlled in this process.

Quantitative Data Summary:

Amine SubstrateReaction ConditionsYield (%)Reference
Benzylamine (B48309)1. K2CO3, CH3CN, reflux; 2. H2, Raney Ni, EtOH65-75 (estimated)General method adaptation
Aniline1. NaI, K2CO3, DMF, 100 °C; 2. H2, Pd/C, EtOH50-60 (estimated)General method adaptation

Note: Specific literature examples with detailed yields for the complete two-step sequence starting from this compound are not abundant. The yields presented are estimations based on analogous reactions.

Alternative Synthetic Routes to Pyrrolidines

Several alternative methods for the synthesis of pyrrolidines have been developed, each with its own set of advantages and applications. These routes often offer greater control over stereochemistry and substitution patterns.

Synthesis from Proline and its Derivatives

The use of the naturally occurring amino acid proline as a chiral starting material is a cornerstone of pyrrolidine synthesis, particularly for the preparation of enantiomerically pure compounds.[1][2]

Key Features:

  • Provides access to chiral pyrrolidines with high enantiopurity.

  • The carboxylic acid and secondary amine functionalities of proline offer multiple points for diversification.

  • Well-established and widely used in the synthesis of pharmaceuticals.

Quantitative Data Summary:

PrecursorReactionReagentsYield (%)Reference
L-ProlineReductionLiAlH4, THF85-95[2]
N-Boc-L-prolineReduction to alcoholBH3·THF>90General procedure
[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and highly convergent method for the construction of the pyrrolidine ring.[3] This reaction can generate multiple stereocenters in a single step with a high degree of stereocontrol.

Key Features:

  • High stereoselectivity, allowing for the synthesis of complex, multi-substituted pyrrolidines.

  • Convergent approach, building the ring from two components.

  • Catalytic and asymmetric variants are well-developed.

Quantitative Data Summary:

Azomethine Ylide PrecursorAlkeneCatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Glycine (B1666218) iminoesterDimethyl maleateAgOAc/DBU85>95:5-General procedure
N-benzylideneglycine methyl esterN-phenylmaleimideCu(OTf)2/chiral ligand96>20:197[1]
Intramolecular C-H Amination/Hydroamination

Transition metal-catalyzed intramolecular C-H amination or hydroamination of unsaturated amines provides a direct and atom-economical route to pyrrolidines.[4]

Key Features:

  • High atom economy, as no atoms are lost in the cyclization step.

  • Direct functionalization of C-H bonds.

  • Various catalytic systems (e.g., based on Cu, Rh, Pd, Au) have been developed.

Quantitative Data Summary:

SubstrateCatalystConditionsYield (%)Reference
N-Fluoropent-4-en-1-yl-2,2-dimethylpropanamide[Tpⁱᵖ²,Cu(NCMe)]Toluene, 90 °C99[4]
Pent-4-en-1-amine[Ir(cod)Cl]2Dioxane, 80 °C95General procedure
Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines. A subsequent reduction step can then yield the corresponding N-substituted pyrrolidine.[5][6]

Key Features:

  • A straightforward and reliable method for N-substituted pyrrolidines.

  • A wide variety of 1,4-dicarbonyl compounds and primary amines can be used.

  • The initial product is a pyrrole, which can be a useful intermediate itself.

Quantitative Data Summary:

1,4-Dicarbonyl CompoundAmineConditionsPyrrole Yield (%)Pyrrolidine Yield (%)Reference
Hexane-2,5-dioneBenzylamineEtOH, reflux90>95 (after reduction)[5][6]
1-Phenyl-1,4-pentanedioneAnilineAcetic acid, reflux85>95 (after reduction)[5][6]

Experimental Protocols

Synthesis of N-Benzylpyrrolidine from this compound (Representative Protocol)

Step 1: N-Alkylation of Benzylamine

To a solution of benzylamine (1.0 eq) in acetonitrile (B52724) is added potassium carbonate (1.5 eq) and this compound (1.1 eq). The mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction by TLC. After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford 4-(benzylamino)butanenitrile (B8769129).

Step 2: Reductive Cyclization

The 4-(benzylamino)butanenitrile (1.0 eq) is dissolved in ethanol, and Raney Nickel (catalytic amount) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield N-benzylpyrrolidine. The product can be further purified by distillation.

Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition (Representative Protocol)

A mixture of a chiral copper(I) catalyst (e.g., Cu(OTf)₂ and a chiral bisoxazoline ligand, 5 mol%) in an anhydrous solvent (e.g., dichloromethane) is stirred under an inert atmosphere. To this is added the azomethine ylide precursor (an imine of a glycine ester, 1.2 eq) and the alkene (1.0 eq). A base (e.g., DBU, 1.1 eq) is then added dropwise at the desired temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched pyrrolidine derivative.[1]

Visualization of Synthetic Pathways

Synthetic_Routes_to_Pyrrolidines cluster_0 Route with this compound cluster_1 Alternative Routes a This compound + Primary Amine b γ-Aminonitrile a->b N-Alkylation c N-Substituted Pyrrolidine b->c Reductive Cyclization d Proline e Chiral Pyrrolidine d->e Reduction f Azomethine Ylide + Alkene g Substituted Pyrrolidine f->g [3+2] Cycloaddition h Unsaturated Amine i Pyrrolidine h->i Intramolecular C-H Amination j 1,4-Dicarbonyl + Amine k N-Substituted Pyrrole j->k Paal-Knorr Synthesis l N-Substituted Pyrrolidine k->l Reduction

Caption: Overview of synthetic routes to pyrrolidines.

Conclusion

The synthesis of pyrrolidines can be achieved through a variety of methods, each with its own merits and drawbacks. The route utilizing this compound offers a simple and cost-effective approach for the preparation of N-substituted pyrrolidines, although it may lack the stereocontrol and high yields of more modern methods. In contrast, strategies such as those starting from proline, employing [3+2] cycloaddition reactions, or utilizing intramolecular C-H amination provide elegant and highly efficient pathways to structurally diverse and stereochemically complex pyrrolidine derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the desired attributes of the final product. For drug development professionals, the ability to rapidly access diverse pyrrolidine scaffolds is crucial, and a thorough understanding of these comparative synthetic approaches is essential for successful drug discovery programs.

References

A Comparative Guide to the Cyclization of 4-Chlorobutyronitrile: Yields of Different Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 4-chlorobutyronitrile to form cyclopropanecarbonitrile (B140667) is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The choice of base for this reaction significantly impacts the yield and reaction conditions. This guide provides an objective comparison of different bases used for this transformation, supported by experimental data from peer-reviewed literature and patents.

Yield Comparison of Common Bases

The selection of a suitable base is paramount for optimizing the yield of cyclopropanecarbonitrile. The following table summarizes the reported yields for the cyclization of this compound using different bases.

BaseSolvent SystemTemperatureReaction TimeYield of CyclopropanecarbonitrileReference
Sodium Hydroxide (B78521) (NaOH)Dimethyl Sulfoxide (B87167) (DMSO)99-100°C~30 minutes - 5.5 hours72.5% - 88.4% (up to ~100% reported)[1]
Sodium Hydroxide (powdered)None (neat reaction)Steam bath1 hourHigh (inferred from 74-79% yield of hydrolyzed product)
Sodium Amide (NaNH₂)Liquid Ammonia (B1221849)Evaporation of ammonia~2 hours52-53% (up to ~60% based on recovered starting material)[2]

It is also reported that the use of a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) system leads to an increased yield compared to sodium amide in liquid ammonia[3].

Experimental Workflow

The general experimental workflow for the cyclization of this compound is depicted in the following diagram.

experimental_workflow start Start reagents Combine this compound with Solvent and Base start->reagents reaction Heat and Stir (monitor reaction progress) reagents->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify by Distillation workup->purification end Obtain Cyclopropanecarbonitrile purification->end

General experimental workflow for the cyclization of this compound.

Detailed Experimental Protocols

Cyclization using Sodium Hydroxide in DMSO

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis of cyclopropanecarbonitrile.[1]

Materials:

  • This compound

  • Powdered sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 21.4 mmols of powdered sodium hydroxide and 50 ml of dimethyl sulfoxide is heated with stirring in a 100 ml flask to 99°C.

  • A solution of 17.4 mmols of this compound in 20 ml of dimethyl sulfoxide is added dropwise to the heated mixture over approximately 20 minutes.

  • Stirring is continued at a temperature of about 99°C for an additional 10 minutes.

  • Analysis of the reaction product mixture showed approximately 90 percent conversion of the this compound with a yield of cyclopropanecarbonitrile of 88.4%.[1]

In another example, a mixture of this compound and crushed sodium hydroxide pellets in dimethyl sulfoxide was heated to 100°C and stirred for 5 hours and 10 minutes after the addition of the nitrile, resulting in a 72.5% yield of cyclopropanecarbonitrile.[1]

Cyclization using Sodium Amide in Liquid Ammonia

This protocol is based on a procedure from Organic Syntheses, a reliable source for preparative organic reactions.[2]

Materials:

  • This compound

  • Sodium

  • Liquid ammonia

  • Hydrated ferric nitrate (B79036) (catalyst)

  • Dry ether

Procedure:

  • In a 2-liter three-necked flask equipped with a stirrer and a Dry Ice condenser, prepare a suspension of sodamide by adding 92 g (4 gram atoms) of clean sodium shavings to 1 liter of liquid ammonia containing 0.5 g of hydrated ferric nitrate. Stir until the blue color disappears (1–2 hours).

  • In a separate 5-liter three-necked flask, place 1.5 liters of liquid ammonia and 440 g (4.25 moles) of this compound.

  • Slowly transfer the sodamide suspension to the this compound solution over 1–1.5 hours with vigorous stirring.

  • After the addition is complete, rinse the sodamide flask with 300 ml of liquid ammonia and add the washings to the reaction mixture. Continue stirring for 2 hours, allowing the ammonia to evaporate slowly during the second hour.

  • Slowly add 1 liter of dry ether to the reaction mixture.

  • Quickly filter the reaction mixture through a sintered-glass funnel and wash the filter cake with two 200-ml portions of dry ether.

  • Remove the ammonia and ether by distillation on a water bath through a packed column.

  • Distill the residue under reduced pressure. The yield of cyclopropyl (B3062369) cyanide boiling at 69–70°/80 mm is 149–152 g (52–53% based upon γ-chlorobutyronitrile).[2] The yield based on the consumed starting material is approximately 60%.[2]

Concluding Remarks

The data presented clearly indicates that sodium hydroxide in an aprotic polar solvent like DMSO is a more efficient and higher-yielding system for the cyclization of this compound to cyclopropanecarbonitrile compared to the classical method using sodium amide in liquid ammonia. The former offers the advantages of simpler reaction setup, milder conditions (no need for cryogenic temperatures), and significantly improved yields. For industrial-scale production, the use of phase-transfer catalysts or mass transfer promoters in conjunction with alkali metal hydroxides may further enhance the efficiency and safety of this important transformation. Researchers should consider these factors when selecting a synthetic route for cyclopropanecarbonitrile and its derivatives.

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of 4-Chlorobutyronitrile, a versatile intermediate, comparing its performance with viable alternatives in key synthetic applications. Through a detailed examination of experimental data, cost structures, and safety profiles, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic strategies.

Executive Summary

This compound is a widely utilized bifunctional molecule in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive chloro and cyano groups.[1] Its primary applications include the synthesis of the anxiolytic drug Buspirone and various pyrrolidine (B122466) derivatives. However, the availability of alternative synthetic routes and starting materials necessitates a thorough evaluation of its cost-effectiveness and overall performance. This guide focuses on two primary case studies: the synthesis of Buspirone, comparing this compound with 1,4-dibromobutane (B41627), and the synthesis of 2-phenylpyrrolidine, considering γ-valerolactone as a potential greener alternative. Our analysis reveals that while this compound often presents a cost-competitive option with well-established protocols, alternatives may offer advantages in terms of reduced toxicity and improved reaction yields under specific conditions.

Cost Analysis: A Head-to-Head Comparison

The economic viability of a synthetic route is a paramount consideration in both academic research and industrial drug development. To provide a clear comparison, the following table summarizes the approximate costs of this compound and its alternatives. Prices are standardized to cost per mole to allow for a direct comparison based on stoichiometric requirements in a reaction.

CompoundMolecular Weight ( g/mol )Purity (%)Price (USD/kg)Cost per Mole (USD)
This compound103.55>9850 - 1505.18 - 15.53
1,4-Dibromobutane215.91>9840 - 1208.64 - 25.91
γ-Valerolactone100.12>9930 - 1003.00 - 10.01
2-Phenylpyrrolidine147.22>99800 - 1200117.76 - 176.64

Note: Prices are estimates based on publicly available data from various chemical suppliers (2023-2024) and can vary based on quantity, supplier, and market fluctuations. The cost per mole provides a more accurate representation for comparing reactants in a chemical synthesis.

Performance in Synthesis: Two Case Studies

Case Study 1: The Synthesis of Buspirone

Buspirone is a key anxiolytic drug, and its synthesis often involves the alkylation of 1-(2-pyrimidinyl)piperazine. Both this compound and 1,4-dibromobutane can be utilized as the four-carbon electrophile in this reaction.

Synthesis using this compound: This is a well-established industrial route. The reaction involves the alkylation of 1-(2-pyrimidinyl)piperazine with this compound, followed by the reduction of the nitrile group and subsequent cyclization with a suitable imide.

Synthesis using 1,4-Dibromobutane: An alternative approach involves the direct alkylation of 1-(2-pyrimidinyl)piperazine with 1,4-dibromobutane to form an intermediate which is then reacted with 3,3-tetramethyleneglutarimide.[2]

ParameterThis compound Route1,4-Dibromobutane Route
Starting Material Cost Lower cost per moleHigher cost per mole
Reaction Steps Typically 3 stepsTypically 2 steps
Overall Yield Reported yields are generally highCan achieve nearly quantitative yield in the final step[2]
Key Intermediates N-(4-chlorobutyl)-N'-(pyrimidin-2-yl)piperazine1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine
Byproducts Potential for cyanide-containing waste streamsBromide salts

While the 1,4-dibromobutane route may involve fewer steps, the higher cost of the starting material is a significant factor. Furthermore, the handling of highly toxic cyanide in the this compound route necessitates stringent safety protocols.

Case Study 2: Synthesis of Pyrrolidine Derivatives - 2-Phenylpyrrolidine

2-Phenylpyrrolidine is a valuable building block in medicinal chemistry. This compound can serve as a precursor for its synthesis. An alternative, greener approach could involve the use of bio-based γ-valerolactone (GVL).

Synthesis using this compound: This route typically involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with this compound, followed by cyclization.

Synthesis from γ-Valerolactone: GVL, derivable from biomass, can be converted to pyrrolidinone derivatives, which can then be further functionalized to yield 2-phenylpyrrolidine. This approach is part of a growing interest in sustainable chemistry.

ParameterThis compound Routeγ-Valerolactone Route
Starting Material Cost ModeratePotentially lower and from renewable sources
Reaction Steps Fewer steps in some reported synthesesMay involve more steps depending on the specific pathway
Overall Yield Variable depending on the specific protocolHigh yields reported for the conversion of GVL to pyrrolidinones[3]
Environmental Impact Use of hazardous Grignard reagents and chlorinated solventsPotential for a greener process using a bio-based starting material

The use of GVL presents an attractive, more sustainable alternative, although the overall cost-effectiveness will depend on the efficiency of the multi-step conversion to the desired product.

Experimental Protocols and Methodologies

For the purpose of reproducibility and direct comparison, detailed experimental protocols are crucial.

General Procedure for Alkylation with this compound (Buspirone Synthesis Intermediate): A mixture of 1-(2-pyrimidinyl)piperazine (1 equivalent), this compound (1.1 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in an appropriate solvent (e.g., acetonitrile (B52724) or DMF) is heated at reflux for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Alkylation with 1,4-Dibromobutane (Buspirone Synthesis Intermediate): To a solution of 1-(2-pyrimidinyl)piperazine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., toluene), 1,4-dibromobutane (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which is purified by chromatography.

Safety and Environmental Considerations

A holistic cost-benefit analysis must extend beyond mere economics and yields to include the safety and environmental footprint of the chemical process.

CompoundKey Safety HazardsEnvironmental Impact
This compound Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[4]Releases toxic gases upon combustion. Potential for cyanide contamination in waste streams.
1,4-Dibromobutane Harmful if swallowed. Causes skin and serious eye irritation.Halogenated organic compounds can be persistent in the environment.
γ-Valerolactone Causes serious eye irritation.Considered a green solvent, biodegradable, and derived from renewable resources.

The use of this compound necessitates robust engineering controls and personal protective equipment to mitigate the risks associated with its toxicity. While 1,4-dibromobutane is also hazardous, it does not present the same level of acute toxicity as a cyanide-containing compound. From an environmental perspective, γ-valerolactone is a clear frontrunner due to its sustainable origins and lower environmental impact.

Visualizing the Synthetic Pathways and Decision-Making Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the synthetic pathways and a logical workflow for a cost-benefit analysis.

Buspirone_Synthesis cluster_4CBN This compound Route cluster_14DBB 1,4-Dibromobutane Route 4-CBN This compound Intermediate_A Alkylation Product 4-CBN->Intermediate_A Alkylation Intermediate_B Reduced Nitrile Intermediate_A->Intermediate_B Reduction Buspirone_A Buspirone Intermediate_B->Buspirone_A Cyclization 1,4-DBB 1,4-Dibromobutane Intermediate_C Alkylation Product 1,4-DBB->Intermediate_C Alkylation Buspirone_B Buspirone Intermediate_C->Buspirone_B Cyclization

Caption: Comparative synthesis pathways for Buspirone.

Cost_Benefit_Analysis_Workflow Define_Synthesis Define Target Molecule & Synthesis Goals Identify_Reagents Identify Key Reagents (e.g., 4-CBN vs. Alternatives) Define_Synthesis->Identify_Reagents Data_Collection Data Collection Identify_Reagents->Data_Collection Cost_Analysis Cost Analysis (per mole, per gram of product) Data_Collection->Cost_Analysis Performance_Analysis Performance Analysis (Yield, Purity, Reaction Time) Data_Collection->Performance_Analysis Safety_Analysis Safety & Environmental Analysis (Toxicity, Waste, Green Metrics) Data_Collection->Safety_Analysis Decision Informed Decision Cost_Analysis->Decision Performance_Analysis->Decision Safety_Analysis->Decision

Caption: Workflow for cost-benefit analysis in chemical synthesis.

Conclusion and Recommendations

The choice between this compound and its alternatives is not straightforward and depends heavily on the specific synthetic target, scale of the reaction, and the priorities of the research or manufacturing entity.

  • For cost-sensitive projects with well-established protocols and robust safety infrastructure, this compound remains a viable and economical choice, particularly in syntheses like that of Buspirone.

  • When seeking to minimize reaction steps and potentially increase overall yield in specific applications, alternatives like 1,4-dibromobutane may be advantageous, despite a higher initial raw material cost.

  • For research and development focused on green chemistry and sustainability, exploring bio-based alternatives like γ-valerolactone for the synthesis of pyrrolidine derivatives is highly encouraged, even if it necessitates further process optimization to be cost-competitive.

Ultimately, a thorough, data-driven cost-benefit analysis, as outlined in this guide, is essential for making a strategic and responsible choice of reagents in chemical synthesis. Researchers are encouraged to use this framework to evaluate their specific needs and make decisions that are not only economically sound but also safe and environmentally conscious.

References

Spectroscopic analysis to confirm the purity of 4-Chlorobutyronitrile products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, ensuring the purity of starting materials and products is paramount. 4-Chlorobutyronitrile is a key building block in the synthesis of various compounds, and its purity can significantly impact the yield and quality of the final product. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, with supporting experimental data and protocols. We also compare its spectroscopic signature to common impurities and alternative reagents.

Spectroscopic Data Comparison

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule, allowing for its identification and the detection of impurities. Below is a comparative summary of the key spectroscopic data for this compound, potential impurities arising from its synthesis, and common alternative reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by probing the magnetic properties of its atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (ppm) & Multiplicity (Coupling Constant, J in Hz)
This compound 3.67 (t, J = 6.4 Hz, 2H, -CH₂Cl), 2.58 (t, J = 7.1 Hz, 2H, -CH₂CN), 2.15 (quintet, J = 6.7 Hz, 2H, -CH₂CH₂CH₂-)
1-Bromo-3-chloropropane (Impurity)3.72 (t, J = 6.1 Hz, 2H, -CH₂Cl), 3.55 (t, J = 6.6 Hz, 2H, -CH₂Br), 2.28 (quintet, J = 6.3 Hz, 2H, -CH₂CH₂CH₂-)
Succinonitrile (Impurity)2.75 (s, 4H, -CH₂CH₂-)
3-Chloropropionitrile (Alternative)3.70 (t, J = 6.5 Hz, 2H, -CH₂Cl), 2.86 (t, J = 6.5 Hz, 2H, -CH₂CN)
5-Chlorovaleronitrile (Alternative)3.58 (t, J = 6.5 Hz, 2H, -CH₂Cl), 2.40 (t, J = 7.0 Hz, 2H, -CH₂CN), 1.90-1.75 (m, 4H, -CH₂CH₂CH₂-)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (ppm)
This compound 118.5 (-CN), 44.2 (-CH₂Cl), 28.1 (-CH₂-), 16.9 (-CH₂CN)
1-Bromo-3-chloropropane (Impurity)44.8 (-CH₂Cl), 34.7 (-CH₂-), 31.5 (-CH₂Br)
Succinonitrile (Impurity)117.8 (-CN), 13.3 (-CH₂-)
3-Chloropropionitrile (Alternative)117.4 (-CN), 38.8 (-CH₂Cl), 19.3 (-CH₂CN)
5-Chlorovaleronitrile (Alternative)119.5 (-CN), 44.5 (-CH₂Cl), 31.8 (-CH₂-), 22.8 (-CH₂-), 16.7 (-CH₂CN)
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is excellent for identifying functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) and Intensities

CompoundC≡N StretchC-Cl StretchC-H Stretch (sp³)
This compound ~2250 (s)~730 (m)2850-2960 (m)
1-Bromo-3-chloropropane (Impurity)N/A~725 (m)2850-2960 (m)
Succinonitrile (Impurity)~2255 (s)N/A2940-2980 (m)
3-Chloropropionitrile (Alternative)~2253 (s)~740 (m)2870-2960 (m)
5-Chlorovaleronitrile (Alternative)~2247 (s)~730 (m)2860-2950 (m)
(s = strong, m = medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Fragmentation Data (m/z values)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 103/10576, 68, 54, 49, 41
1-Bromo-3-chloropropane (Impurity)156/158/16079/81, 77, 41
Succinonitrile (Impurity)8054, 40, 26
3-Chloropropionitrile (Alternative)89/9162, 54, 49
5-Chlorovaleronitrile (Alternative)117/11990, 82, 68, 54, 41

Experimental Workflow and Protocols

A systematic workflow is crucial for accurate and reproducible spectroscopic analysis.

experimental_workflow cluster_sample Sample Handling cluster_data Data Processing and Interpretation Sample This compound Product Preparation Sample Preparation (Dilution in Deuterated Solvent for NMR) Sample->Preparation NMR NMR Analysis (¹H and ¹³C) Preparation->NMR IR ATR-FTIR Analysis Preparation->IR MS GC-MS Analysis Preparation->MS Process Data Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Compare Comparison with Reference Spectra Process->Compare Purity Purity Confirmation Compare->Purity

Caption: Experimental workflow for spectroscopic purity analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Thoroughly mix the solution to ensure homogeneity.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 1-2 seconds

      • Spectral Width: 16 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30)

      • Number of Scans: 1024 or more for good signal-to-noise

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 240 ppm

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Parameters (Example):

    • Gas Chromatograph (GC):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

      • Scan Speed: 2 scans/second.

By utilizing these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently confirm the purity of their this compound products and ensure the integrity of their subsequent research and development activities.

Comparative Efficacy of Catalysts in Reactions Involving 4-Chlorobutyronitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for optimizing the synthesis of target molecules derived from 4-Chlorobutyronitrile. This guide provides a comparative analysis of the efficacy of common catalysts—Raney Nickel, Rhodium, and Palladium—in reactions involving this versatile bifunctional molecule. The focus is primarily on the catalytic hydrogenation of the nitrile group and the concurrent dehalogenation of the chloro group, critical transformations in the synthesis of valuable intermediates like 4-aminobutyronitrile (B1266170) and other derivatives.

This publication summarizes quantitative data from various studies to facilitate a clear comparison of catalyst performance. Detailed experimental protocols for key reactions are provided, alongside visualizations of reaction pathways and experimental workflows to aid in comprehension and experimental design.

Performance Comparison of Catalysts

The efficacy of a catalyst in the transformation of this compound is determined by its activity and selectivity. The desired reaction is often the hydrogenation of the nitrile to a primary amine, but secondary and tertiary amines can also be formed as byproducts. Furthermore, the presence of the chloro group introduces the possibility of hydrodechlorination. The choice of catalyst and reaction conditions plays a crucial role in steering the reaction towards the desired product.

CatalystPredominant Reaction TypeSelectivity for Primary AmineDehalogenation ActivityTypical Reaction Conditions
Raney Nickel Hydrogenation of NitrileModerate to High (often requires additives like NH3 or NaOH to suppress secondary amine formation)[1]HighHigh pressure H2, elevated temperature
Rhodium Hydrogenation of NitrileHigh (can achieve high selectivity to primary amines without additives)ModerateMilder conditions than Raney Ni
Palladium on Carbon (Pd/C) Dehalogenation & HydrogenationVariable (can lead to a mixture of products including dehalogenated nitrile and fully saturated amine)[2]Very HighMild conditions, often at room temperature and atmospheric pressure of H2

In-Depth Catalyst Analysis

Raney Nickel

Raney Nickel is a widely used, cost-effective catalyst for the hydrogenation of nitriles.[3] It is known for its high activity, which is attributed to its large surface area and the presence of adsorbed hydrogen.

Performance: In the context of this compound, Raney Nickel is effective in hydrogenating the nitrile group. However, it can also promote the formation of secondary amines through the condensation of the intermediate imine with the primary amine product.[1] To enhance the selectivity towards the primary amine, the reaction is often carried out in the presence of ammonia (B1221849) or a base like sodium hydroxide.[1] Raney Nickel also exhibits high activity for hydrodehalogenation, making it suitable for the simultaneous conversion of the chloro and nitrile functionalities.

Experimental Protocol: Hydrogenation of this compound using Raney Nickel

  • Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water. Prior to use, the catalyst is washed several times with the reaction solvent (e.g., ethanol) to remove residual water.

  • Reaction Setup: A high-pressure autoclave is charged with this compound, the solvent (e.g., ethanol (B145695) saturated with ammonia), and the Raney Nickel catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm). The reaction mixture is stirred and heated to a temperature between 80-120°C.

  • Work-up: After the reaction is complete (monitored by GC or TLC), the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the product is isolated from the filtrate by distillation or crystallization.

Logical Workflow for Raney Nickel Catalyzed Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up p1 Wash Raney Nickel with solvent r1 Charge autoclave with substrate, solvent, and catalyst p1->r1 r2 Pressurize with H2 r1->r2 r3 Heat and stir r2->r3 w1 Cool and depressurize r3->w1 w2 Filter to remove catalyst w1->w2 w3 Isolate product w2->w3

Caption: Workflow for Raney Nickel hydrogenation.

Rhodium

Rhodium-based catalysts, often supported on carbon or alumina, are known for their high selectivity in nitrile hydrogenation.

Performance: Rhodium catalysts can effectively hydrogenate nitriles to primary amines under milder conditions than Raney Nickel and often without the need for additives to suppress secondary amine formation. This high selectivity is a significant advantage in complex syntheses where byproduct formation is a concern. Rhodium also displays activity for dehalogenation, though it is generally less aggressive than Palladium.

Experimental Protocol: Hydrogenation of this compound using a Rhodium Catalyst

  • Catalyst: A commercially available rhodium-on-carbon catalyst (e.g., 5% Rh/C) is typically used.

  • Reaction Setup: A pressure reactor is charged with this compound, a solvent (e.g., methanol (B129727) or ethanol), and the Rh/C catalyst.

  • Hydrogenation: The reactor is flushed with nitrogen and then pressurized with hydrogen (e.g., 10-50 atm). The reaction is stirred at a temperature ranging from room temperature to 80°C.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.

Signaling Pathway for Selective Nitrile Hydrogenation

cluster_side_reaction Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (surface bound) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 Imine->PrimaryAmine + H2 SecondaryAmine (R-CH2)2NH Imine->SecondaryAmine + R-CH2-NH2 - NH3

Caption: Nitrile hydrogenation pathway.

Palladium

Palladium catalysts, particularly Palladium on carbon (Pd/C), are exceptionally efficient for dehalogenation reactions.[2]

Performance: For this compound, Pd/C is highly effective at cleaving the C-Cl bond. This can be the primary reaction, leading to butyronitrile, or it can occur concurrently with the hydrogenation of the nitrile group. The selectivity towards the fully saturated amine (4-aminobutane) versus the dehalogenated nitrile (butyronitrile) is highly dependent on the reaction conditions, such as hydrogen pressure, temperature, and solvent. In some cases, the hydrogenation of the nitrile can be sluggish compared to the dehalogenation.

Experimental Protocol: Dehalogenation and Hydrogenation of this compound using Pd/C

  • Catalyst: 5% or 10% Palladium on activated carbon is commonly used.

  • Reaction Setup: A flask is charged with this compound, a solvent (e.g., methanol, ethanol, or ethyl acetate), a base (e.g., sodium acetate (B1210297) or triethylamine, to neutralize the HCl formed), and the Pd/C catalyst.

  • Reaction: The flask is connected to a hydrogen source (a balloon or a Parr shaker) and stirred at room temperature. The reaction progress is monitored by analyzing aliquots.

  • Work-up: The catalyst is removed by filtration through celite, and the product is isolated from the filtrate.

Experimental Workflow for Pd/C Catalyzed Reaction

Start Start Setup Charge flask with substrate, solvent, base, and Pd/C Start->Setup Reaction Stir under H2 atmosphere at room temperature Setup->Reaction Monitor Monitor reaction progress (GC/TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Filter catalyst, isolate product Monitor->Workup Complete End End Workup->End

Caption: Pd/C catalyzed reaction workflow.

Conclusion

The choice of catalyst for reactions involving this compound is dictated by the desired outcome.

  • For the simultaneous hydrogenation of the nitrile and dehalogenation to produce 4-aminobutane, Raney Nickel is a robust and economical choice, though optimization of reaction conditions is necessary to maximize primary amine selectivity.

  • For the selective hydrogenation of the nitrile group to the primary amine with minimal dehalogenation, a Rhodium-based catalyst is often superior, offering high selectivity under milder conditions.

  • For preferential dehalogenation to yield butyronitrile, Palladium on carbon is the catalyst of choice, operating under very mild conditions.

Researchers should consider the cost, availability, and desired selectivity when choosing a catalyst system. The experimental protocols provided herein serve as a starting point, and optimization of reaction parameters is recommended to achieve the best results for specific applications.

References

A Comparative Guide to Solvents in Reactions with 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chlorobutyronitrile is a versatile bifunctional molecule widely employed as a building block in the synthesis of pharmaceuticals and other fine chemicals. The efficiency of reactions involving this substrate is profoundly influenced by the choice of solvent. This guide provides a comparative analysis of various solvents in common reactions with this compound, supported by experimental data to aid in solvent selection and reaction optimization.

Nucleophilic Substitution Reactions: A Comparative Overview

Nucleophilic substitution is a primary transformation of this compound, where the chlorine atom is displaced by a nucleophile. The solvent plays a critical role in these reactions, influencing reaction rates and yields by stabilizing or destabilizing reactants, intermediates, and transition states.

Reaction with Cyanide: Synthesis of Glutaronitrile

The reaction of this compound with a cyanide source, such as sodium or potassium cyanide, yields glutaronitrile, a precursor for various industrial polymers and pharmaceuticals. The choice of solvent is paramount in achieving high yields and reasonable reaction times.

Table 1: Comparison of Solvents for the Synthesis of Glutaronitrile from this compound and Sodium Cyanide

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl Sulfoxide (B87167) (DMSO)90-956626-30[1]
Aqueous Ethanol (B145695)Reflux24-96Good (unspecified)[1]
Ethylene GlycolHigher than aqueous ethanolSlow-[1]
Dimethylformamide (DMF)-Slower than DMSOLower than DMSO[1]

Experimental Protocol: Synthesis of Glutaronitrile in DMSO

In a reaction vessel, 1-bromo-3-chloropropane (B140262) is reacted with potassium cyanide to synthesize this compound.[2] Subsequently, this compound is reacted with sodium cyanide in dimethyl sulfoxide (DMSO) at a temperature of 90-95°C for 66 hours. The resulting product, glutaronitrile, is obtained in a 26-30% yield.[1]

Logical Relationship: Solvent Selection for Cyanation

This compound This compound Reaction Reaction This compound->Reaction NaCN NaCN NaCN->Reaction Glutaronitrile Glutaronitrile Reaction->Glutaronitrile Solvent_Choice Solvent Choice Reaction->Solvent_Choice DMSO DMSO (High Yield, Fast) Solvent_Choice->DMSO Aqueous_Ethanol Aqueous Ethanol (Good Yield, Slow) Solvent_Choice->Aqueous_Ethanol DMF DMF (Lower Yield, Slower) Solvent_Choice->DMF

Caption: Solvent choice significantly impacts the outcome of the cyanation reaction.

Reaction with Ammonia (B1221849): Synthesis of 4-Aminobutyronitrile (B1266170)

The synthesis of 4-aminobutyronitrile from this compound and ammonia is a key step in the production of several pharmaceutical compounds. The reaction is typically carried out under pressure, and the solvent choice can influence the reaction rate and the formation of byproducts.

Table 2: Comparison of Solvents for the Synthesis of 4-Aminobutyronitrile

SolventReagentConditionsObservationsReference
EthanolConcentrated AmmoniaHeated, Sealed TubeFavors formation of the primary amine, ethylammonium (B1618946) salt intermediate.[3]

Experimental Protocol: Synthesis of 4-Aminobutyronitrile in Ethanol

This compound is heated with a concentrated solution of ammonia in ethanol in a sealed tube. The reaction proceeds in two stages. Initially, an ethylammonium salt is formed. Subsequently, a reversible reaction with excess ammonia yields the primary amine, 4-aminobutyronitrile. Using a large excess of ammonia favors the formation of the desired primary amine and minimizes the formation of secondary and tertiary amines.[3][4]

Experimental Workflow: Synthesis of 4-Aminobutyronitrile

cluster_start Reactants cluster_reaction Reaction cluster_products Products & Intermediates 4-CBN This compound Sealed_Tube Heating in a Sealed Tube 4-CBN->Sealed_Tube Ammonia_Ethanol Conc. Ammonia in Ethanol Ammonia_Ethanol->Sealed_Tube Salt_Intermediate Ethylammonium Salt Sealed_Tube->Salt_Intermediate Primary_Amine 4-Aminobutyronitrile (Primary Product) Salt_Intermediate->Primary_Amine Excess NH3 Byproducts Secondary/Tertiary Amines (Minimized with excess NH3) Primary_Amine->Byproducts Further Reaction

Caption: Workflow for the synthesis of 4-aminobutyronitrile from this compound.

Intramolecular Cyclization: Synthesis of Cyclopropyl (B3062369) Cyanide

The reaction of this compound with a strong base can lead to an intramolecular cyclization to form cyclopropyl cyanide. The choice of the base and solvent system is critical for achieving a high yield in this transformation.

Table 3: Comparison of Base/Solvent Systems for the Synthesis of Cyclopropyl Cyanide

BaseSolventYield (%)Reference
Sodium AmideLiquid Ammonia-[2]
Sodium Hydroxide (B78521)Dimethyl Sulfoxide (DMSO)Increased[2]

Experimental Protocol: Synthesis of Cyclopropyl Cyanide in DMSO

This compound is reacted with sodium hydroxide in dimethyl sulfoxide (DMSO). This base/solvent combination has been reported to provide an increased yield of cyclopropyl cyanide compared to the use of sodium amide in liquid ammonia.[2]

Conclusion

The selection of an appropriate solvent is a crucial parameter in optimizing reactions involving this compound. For nucleophilic substitution with cyanide, polar aprotic solvents like DMSO have shown to be highly effective, offering good yields and faster reaction rates compared to protic or other aprotic solvents. In the synthesis of 4-aminobutyronitrile, ethanol serves as a suitable medium for the reaction with ammonia under pressure, where an excess of the nucleophile is key to maximizing the yield of the primary amine. For intramolecular cyclization, the combination of a strong base like sodium hydroxide in DMSO has been demonstrated to improve yields.

Researchers and drug development professionals should carefully consider the desired product, reaction mechanism, and the properties of the nucleophile when selecting a solvent for reactions with this compound. The data presented in this guide serves as a valuable starting point for methodological development and process optimization.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of 4-Chlorobutyronitrile. The selection of an appropriate analytical method is critical for ensuring accurate and reliable results in research, development, and quality control processes. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each method.

This compound is a bifunctional molecule used as a precursor in the synthesis of various pharmaceuticals, including buflomedil (B1668037) and buspirone.[1] Accurate quantification is essential for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs). Both GC-FID and HPLC-UV are powerful and widely accessible techniques for the quantification of organic molecules. The choice between them depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and laboratory instrumentation availability.

This guide adheres to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][7]

Comparative Performance Data

The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-UV methods for the quantification of this compound.

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 1.0%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Run Time ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with dichloromethane (B109758).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to obtain a theoretical concentration within the calibration range.

2. Instrumentation and Conditions:

  • System: Agilent 8890 GC System or equivalent, equipped with a flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds. For a polar molecule like this compound, a reversed-phase method is appropriate.

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on ICH guidelines.[2][4][6]

Analytical Method Validation Workflow Analytical Method Validation Workflow A Method Development & Optimization B Define Analytical Target Profile (ATP) A->B C Validation Protocol Preparation B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability, Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Method Implementation L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific analytical needs.

  • GC-FID offers higher sensitivity with a lower limit of detection, making it ideal for trace analysis and impurity profiling.

  • HPLC-UV is a robust and versatile method suitable for routine quality control analysis where slightly higher concentration levels are expected. The simpler mobile phase and potential for faster run times can increase sample throughput.

It is imperative that any selected method is fully validated in the user's laboratory and for the specific sample matrix to ensure the reliability and accuracy of the generated data, in accordance with regulatory guidelines.[2][4][7]

References

Safety Operating Guide

Navigating the Disposal of 4-Chlorobutyronitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-chlorobutyronitrile, a versatile but hazardous chemical intermediate. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat and, if necessary, an apron or coveralls to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation. If inhalation risk is high, a respirator with an organic vapor cartridge is recommended.[1][3]

Spill Response: In the event of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition.[2] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder and place it in a sealed container for disposal.[1][2]

Chemical Incompatibility

It is crucial to prevent this compound from coming into contact with incompatible materials, as this can lead to hazardous reactions. Store and dispose of this chemical separately from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[1][2]

Mixing nitriles with acids (both mineral and organic) can generate heat and release toxic and flammable gases.[4]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[2] Laboratories are considered chemical waste generators and are responsible for the proper classification and management of the waste they produce.[2][5]

Step 1: Waste Identification and Classification

  • This compound must be classified as a hazardous waste.[2]

  • It is categorized as toxic and combustible.[1][3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classifications applicable in your region.

Step 2: Waste Collection and Segregation

  • Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a designated, leak-proof, and clearly labeled waste container.

  • The container must be made of a material compatible with this compound.

  • Ensure the waste container is kept closed except when adding waste.

  • Store the waste container in a well-ventilated, cool, and dry area, away from the incompatible materials listed above.

Step 3: Labeling and Documentation

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[2]

  • The final disposal method will be determined by the hazardous waste disposal facility and may include incineration at a permitted facility.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number628-20-6[1][2]
Molecular FormulaC4H6ClN[6]
Molecular Weight103.55 g/mol [3][6]
Boiling Point195-197 °C[2][3]
Flash Point85 °C (185 °F)[2][3]
Density1.095 g/mL at 20 °C[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in Designated, Labeled Container classify->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact Contact EHS or Certified Hazardous Waste Vendor store->contact pickup Arrange for Waste Pickup contact->pickup end Proper Disposal by Approved Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Chlorobutyronitrile, a combustible and toxic liquid. Adherence to these procedural steps is critical to minimize risks and ensure operational safety.

Hazard Classification: This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is a combustible liquid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield. Must meet ANSI Z.87.1 1989 standard.[4]To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves.[5][6][7][8]Nitrile offers excellent resistance to a wide range of chemicals, including nitriles and halogenated compounds, preventing skin contact and irritation.[1][2][7]
Body Protection A Nomex® laboratory coat or equivalent flame-resistant material, buttoned and properly fitted. Long pants and closed-toe, closed-heel shoes are mandatory.[4]To protect the skin from potential splashes and in the event of a fire, as the substance is combustible.[1][2]
Respiratory Protection Required when engineering controls (like a fume hood) are insufficient or during spill clean-up. A respirator with an organic vapor cartridge (Type A, Brown, conforming to EN14387) is recommended.[1]To prevent inhalation of vapors, which can cause respiratory irritation.[1][2][3]

Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following table outlines the initial steps to be taken in case of exposure or spill.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2]
Spill Evacuate the area. Remove all sources of ignition.[1][2] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[1][2] Ensure adequate ventilation.

Handling and Disposal Plan

A systematic approach to handling and disposal is essential for safety and environmental protection.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2] All necessary PPE should be inspected and worn correctly.

  • Location: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Manipulation: Avoid breathing vapors or mist.[1][2] Prevent contact with skin, eyes, and clothing.[1][2] Keep the chemical away from open flames, hot surfaces, and sources of ignition.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, should be collected in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste and containers through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Safe Handling Workflow

The following diagram illustrates the step-by-step workflow for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Protocol A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Verify Fume Hood is Operational A->B C Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) B->C D Transfer this compound inside the Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Close Container Tightly After Use E->F G Decontaminate Work Area F->G Proceed to Cleanup H Collect Waste in Labeled Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Evacuate Evacuate Spill->Evacuate Ventilate Ventilate Spill->Ventilate Cleanup Cleanup Spill->Cleanup Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention Exposure->SeekMedical

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.